TH1834
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N6O3/c40-32(41)26-39-35-33(34-36-39)30-14-10-28(11-15-30)25-38(22-18-27-8-2-1-3-9-27)21-6-7-23-42-31-16-12-29(13-17-31)24-37-19-4-5-20-37/h1-3,8-17H,4-7,18-26H2,(H,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERATECPNBWJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)OCCCCN(CCC3=CC=CC=C3)CC4=CC=C(C=C4)C5=NN(N=N5)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TH1834: A Specific Inhibitor of the Tip60 Histone Acetyltransferase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Histone acetyltransferases (HATs) are a class of enzymes crucial for regulating chromatin structure and gene expression through the acetylation of histone and non-histone proteins.[1] Dysregulation of HAT activity is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[2] Tip60 (Tat-interactive protein 60 kDa), also known as KAT5, is a member of the MYST family of HATs and plays a pivotal role in essential cellular processes such as DNA damage repair, apoptosis, and transcriptional regulation.[1][3]
TH1834 is a novel, potent, and specific small molecule inhibitor of Tip60, developed through structure-based drug design.[2] It has been demonstrated to selectively inhibit the acetyltransferase activity of Tip60 without significantly affecting other related HATs, such as MOF. This specificity makes this compound a valuable tool for elucidating the cellular functions of Tip60 and a promising candidate for targeted cancer therapy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, effects on cancer cells, and detailed experimental protocols for its characterization.
Mechanism of Action: Inhibition of the Tip60-ATM Signaling Pathway
This compound exerts its effects by directly inhibiting the histone acetyltransferase activity of Tip60. A key downstream target of Tip60 in the DNA damage response (DDR) is the Ataxia-Telangiectasia Mutated (ATM) kinase. In response to DNA double-strand breaks (DSBs), Tip60 acetylates ATM, a critical step for ATM's subsequent autophosphorylation and activation. Activated ATM then phosphorylates a cascade of downstream targets to initiate cell cycle arrest and DNA repair. By inhibiting Tip60, this compound prevents the acetylation and activation of ATM, thereby impairing the DNA damage response. This leads to an accumulation of unrepaired DNA damage, ultimately triggering apoptosis in cancer cells.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data regarding the effects of this compound on breast cancer cells.
Table 1: In Vitro Efficacy of this compound in MCF7 Breast Cancer Cells
| Parameter | Cell Line | Concentration | Treatment Duration | Result | Citation(s) |
| Cell Viability | MCF7 | 0-500 µM | 1 hour | Significantly reduced | |
| Cytotoxicity | MCF7 | 0-500 µM | 1 hour | Highly significant increase | |
| Caspase 3 Activation | MCF7 | 500 µM | 1 hour | Marked activation |
Table 2: Specificity of this compound
| Parameter | Target | Effect | Citation(s) |
| HAT Activity | Tip60 | Significantly inhibited | |
| HAT Activity | MOF | No effect |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is adapted from established methods for measuring HAT activity.
Materials:
-
Recombinant Tip60 protein
-
This compound
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Scintillation fluid or appropriate detection reagent for non-radioactive assays
-
Filter paper (for radioactive assays)
-
Microplate reader or scintillation counter
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate, and recombinant Tip60 enzyme.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding Acetyl-CoA (can be radiolabeled, e.g., with ³H or ¹⁴C, or unlabeled for colorimetric/fluorometric assays).
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction. For radioactive assays, this can be done by spotting the reaction mixture onto P81 phosphocellulose filter paper and washing with sodium carbonate buffer. For non-radioactive assays, follow the kit manufacturer's instructions for stopping the reaction and developing the signal.
-
Quantify the amount of acetylated histone peptide. For radioactive assays, this is done by scintillation counting of the filter paper. For non-radioactive assays, measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of Tip60 inhibition at each this compound concentration relative to the vehicle control.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in MCF7 cells treated with this compound by flow cytometry.
Materials:
-
MCF7 cells
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed MCF7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-500 µM) for the desired duration (e.g., 24-48 hours). Include a vehicle-treated control.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Immunofluorescence Staining of γH2AX Foci
This protocol details the visualization and quantification of DNA double-strand breaks through γH2AX foci formation in MCF7 cells.
Materials:
-
MCF7 cells cultured on coverslips
-
This compound
-
Source of ionizing radiation (IR), if applicable
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (anti-γH2AX)
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed MCF7 cells on sterile coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with this compound for a specified time before and/or after inducing DNA damage (e.g., with ionizing radiation).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
Conclusion
This compound is a highly specific and potent inhibitor of the Tip60 histone acetyltransferase. Its ability to disrupt the DNA damage response and induce apoptosis in cancer cells highlights its potential as a targeted therapeutic agent. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biological roles of Tip60 and the therapeutic utility of its inhibition with this compound. Further preclinical and clinical studies are warranted to fully evaluate the safety and efficacy of this compound as a novel anti-cancer drug.
References
The Role of TH1834 in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH1834 is a novel and specific small molecule inhibitor of the histone acetyltransferase (HAT) Tip60 (KAT5), a critical regulator of the DNA damage response (DDR).[1][2] By targeting Tip60, this compound disrupts key cellular processes involved in DNA repair, leading to increased genomic instability and apoptosis, particularly in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on the DDR, and detailed protocols for key experimental assays used to characterize its activity.
Introduction: Tip60 and the DNA Damage Response
The histone acetyltransferase Tip60 is a member of the MYST family of HATs and plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, apoptosis, and cell cycle control.[1] Crucially, Tip60 is a key mediator of the DNA damage response, a complex network of signaling pathways that detects and repairs DNA lesions, thereby maintaining genomic integrity.
Upon the induction of DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage, Tip60 is activated and participates in the acetylation and subsequent activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR.[2] Activated ATM then phosphorylates a cascade of downstream targets to orchestrate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis. Tip60's involvement in both major DSB repair pathways, non-homologous end joining (NHEJ) and homologous recombination (HR), underscores its importance in maintaining genomic stability.
This compound: A Specific Inhibitor of Tip60
This compound was developed through rational drug design to specifically target the active binding pocket of Tip60.[2] Its specificity has been demonstrated by its ability to inhibit Tip60 activity without significantly affecting the activity of other related HATs, such as MOF.
Mechanism of Action
This compound functions by inhibiting the acetyltransferase activity of Tip60. This inhibition prevents the Tip60-mediated acetylation of key DDR proteins, most notably ATM. By blocking ATM activation, this compound effectively cripples the cell's ability to respond to and repair DNA double-strand breaks. This leads to an accumulation of unrepaired DNA damage, which in turn triggers apoptotic pathways.
The signaling pathway below illustrates the central role of Tip60 in the DNA damage response and the point of intervention for this compound.
Quantitative Effects of this compound
The inhibitory effects of this compound have been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Source |
| Tip60 Activity Inhibition | ~60% reduction | In vitro HAT assay (with 500 µM this compound) |
Table 2: Cellular Effects of this compound in Breast Cancer Cell Lines
| Cell Line | Concentration | Effect | Assay | Source |
| MCF7 | 500 µM | Significant reduction in cell viability | ApoTox-Glo™ Triplex Assay | |
| MCF7 | 0.5 - 500 µM | Highly significant increase in cytotoxicity | ApoTox-Glo™ Triplex Assay | |
| MCF7 | 500 µM | Induction of caspase-3 cleavage | Western Blot | |
| MCF7 | 500 µM + 2 Gy IR | Significant increase in γH2AX foci | Immunofluorescence | |
| MCF10A (non-tumorigenic) | 500 µM | No significant reduction in cell viability | ApoTox-Glo™ Triplex Assay | |
| MCF10A (non-tumorigenic) | 500 µM + 2 Gy IR | No significant increase in γH2AX foci | Immunofluorescence |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following sections provide protocols for assays commonly used to evaluate the effects of this compound.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay directly measures the enzymatic activity of Tip60 and its inhibition by this compound.
Materials:
-
Recombinant Tip60 enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
HAT Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
This compound
-
Streptavidin-coated plates
-
Anti-acetylated lysine antibody
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the detectable enzyme (e.g., TMB)
-
Stop solution
-
Plate reader
Protocol:
-
Prepare the HAT reaction mixture by combining recombinant Tip60, histone peptide substrate, and HAT assay buffer.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction.
-
Transfer the reaction mixture to streptavidin-coated plates to capture the biotinylated histone peptides.
-
Wash the plates to remove unbound reagents.
-
Add the anti-acetylated lysine antibody and incubate to allow binding.
-
Wash the plates and add the secondary antibody.
-
Incubate and wash the plates again.
-
Add the detection substrate and incubate until color develops.
-
Add the stop solution and measure the absorbance using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control.
Cell Viability, Cytotoxicity, and Apoptosis Assays
The Promega ApoTox-Glo™ Triplex Assay is a commonly used method to simultaneously measure viability, cytotoxicity, and caspase-3/7 activation in the same sample well.
Materials:
-
MCF7 and MCF10A cells
-
Cell culture medium and supplements
-
96-well plates
-
This compound
-
ApoTox-Glo™ Triplex Assay kit (Promega)
-
Luminometer and Fluorometer
Protocol:
-
Seed MCF7 and MCF10A cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.5, 5, 50, 500 µM) and a vehicle control for the desired time (e.g., 1 hour).
-
Viability/Cytotoxicity Measurement:
-
Add the Viability/Cytotoxicity Reagent (containing GF-AFC and bis-AAF-R110 substrates) to each well.
-
Incubate at 37°C for 30-60 minutes.
-
Measure fluorescence at 400nm(Ex)/505nm(Em) for viability and 485nm(Ex)/520nm(Em) for cytotoxicity.
-
-
Caspase-3/7 Activity Measurement:
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence.
-
Immunofluorescence for DNA Damage Foci (γH2AX)
This assay visualizes and quantifies DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a marker of DNA damage.
Materials:
-
MCF7 and MCF10A cells
-
Glass coverslips
-
Cell culture medium
-
This compound
-
Ionizing radiation source (optional)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Grow cells on glass coverslips.
-
Pre-treat cells with this compound (e.g., 500 µM) for 1 hour.
-
Optionally, expose cells to ionizing radiation (e.g., 2 Gy) to induce DNA damage.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with antifade medium.
-
Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.
Conclusion
This compound represents a promising therapeutic agent that targets the DNA damage response pathway through the specific inhibition of Tip60. Its ability to induce apoptosis and enhance DNA damage in cancer cells, while showing minimal effects on non-tumorigenic cells, highlights its potential as a targeted cancer therapy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound and other Tip60 inhibitors in cancer treatment. Further investigation into the in vivo efficacy and safety of this compound is warranted to translate these promising preclinical findings into clinical applications.
References
TH1834: A Targeted Approach to Inducing Apoptosis in Cancer Cells Through Tip60 Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TH1834 is a novel small molecule inhibitor that specifically targets the histone acetyltransferase (HAT) Tip60 (also known as KAT5), a key regulator of DNA damage response and gene transcription. Dysregulation of Tip60 activity has been implicated in the progression of various cancers. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound induces apoptosis in cancer cells, with a focus on its role in modulating DNA repair pathways. We present a compilation of quantitative data from key studies, detailed experimental protocols for assessing the effects of this compound, and visual representations of the involved signaling pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Introduction
Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins. This modification alters chromatin structure and regulates gene expression, DNA repair, and other critical cellular processes.[1] Tip60, a member of the MYST family of HATs, is particularly significant due to its multifaceted roles in signaling, apoptosis, DNA damage repair, and cell cycle progression.[1]
This compound was rationally designed as a specific inhibitor of Tip60.[2][3] This compound has been shown to selectively induce apoptosis in cancer cells while sparing non-tumorigenic cells.[2] The primary mechanism of action of this compound involves the inhibition of Tip60's acetyltransferase activity, leading to an accumulation of unrepaired DNA damage, which in turn triggers the intrinsic apoptotic pathway. This targeted approach presents a promising therapeutic strategy for various cancers, particularly in combination with DNA-damaging agents like ionizing radiation.
Mechanism of Action of this compound
The pro-apoptotic effects of this compound are primarily driven by its specific inhibition of Tip60. This inhibition disrupts the normal DNA damage response (DDR), leading to the accumulation of DNA double-strand breaks (DSBs) and subsequent activation of apoptotic signaling cascades.
Inhibition of Tip60 and Impairment of DNA Damage Repair
Tip60 is a critical component of the cellular response to DNA damage. It is involved in the acetylation and subsequent activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DSB repair pathway. By inhibiting Tip60, this compound prevents the efficient activation of ATM and downstream DNA repair processes. This leads to an accumulation of unrepaired DSBs, which are potent triggers of apoptosis.
Activation of the Intrinsic Apoptotic Pathway
The accumulation of unrepaired DNA damage serves as a key signal for the initiation of the intrinsic apoptotic pathway. This pathway is characterized by the activation of a cascade of caspases, which are cysteine-aspartic proteases that execute the apoptotic program. A key event in this process is the cleavage and activation of caspase-3, the primary executioner caspase. Treatment of cancer cells with this compound has been shown to cause a significant increase in the levels of cleaved caspase-3, confirming the induction of apoptosis.
The signaling pathway from Tip60 inhibition to apoptosis can be visualized as follows:
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cancer cells.
Table 1: Effect of this compound on Caspase-3 Activation in MCF7 Breast Cancer Cells
| Treatment | Fold Change in Cleaved Caspase-3 (vs. Untreated) | Cell Line | Reference |
| 500 µM this compound (1 hr) | ~29-fold increase | MCF7 | |
| 500 µM this compound (1 hr) | No significant change | MCF10A |
Table 2: Effect of this compound on Cell Viability and Cytotoxicity in MCF7 and MCF10A Cells
| Treatment | Effect on Cell Viability (MCF7) | Effect on Cytotoxicity (MCF7) | Effect on Cell Viability (MCF10A) | Reference |
| 500 µM this compound (1 hr) | Significantly reduced | Highly significant increase | Not significantly reduced | |
| 0.5-500 µM this compound (1 hr) | - | Highly significant increase | - |
Table 3: Effect of this compound on DNA Damage (γH2AX Foci) in MCF7 and MCF10A Cells
| Treatment | Effect on γH2AX Foci (MCF7) | Effect on γH2AX Foci (MCF10A) | Reference |
| 50 µM this compound | Significant increase | No significant difference | |
| 500 µM this compound | Significant increase | No significant difference |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on apoptosis pathways.
Cell Culture
-
Cell Lines: MCF7 (human breast adenocarcinoma) and MCF10A (non-tumorigenic human breast epithelial) cells are commonly used.
-
Culture Medium: For MCF7 cells, use DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For MCF10A cells, use DMEM/F12 supplemented with 5% horse serum, 20 ng/mL EGF, 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for Cleaved Caspase-3
This protocol is designed to detect the activation of caspase-3, a key marker of apoptosis.
Caption: Experimental workflow for Western blotting.
-
Reagents:
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Tris-Glycine SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST)
-
Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) detection reagent
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and add Laemmli sample buffer. Boil samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Signaling Pathways and Logical Relationships
The interplay between Tip60, DNA damage, and apoptosis is a complex process. The following diagram illustrates the logical relationship between Tip60 inhibition by this compound and the subsequent cellular events leading to apoptosis.
Caption: Logical flow from this compound to apoptosis.
Conclusion
This compound represents a promising targeted therapeutic agent that induces apoptosis in cancer cells by specifically inhibiting the histone acetyltransferase Tip60. Its mechanism of action, centered on the disruption of DNA damage repair pathways, provides a clear rationale for its selective cytotoxicity towards cancer cells, which often have a higher reliance on these pathways for survival. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and other Tip60 inhibitors. Further research is warranted to explore the full clinical utility of this compound, both as a monotherapy and in combination with other anticancer agents.
References
Unveiling the Cellular Targets of TH1834: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH1834 is a novel small molecule inhibitor that has demonstrated significant potential as a targeted therapeutic agent in oncology.[1][2] This technical guide provides an in-depth overview of the cellular mechanisms of this compound, focusing on its primary molecular target and the downstream consequences of its inhibitory action. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.
Primary Cellular Target and Mechanism of Action
The principal cellular target of this compound is the histone acetyltransferase (HAT) Tip60 (KAT5) .[1][3] Tip60 is a member of the MYST family of HATs and plays a crucial role in a variety of cellular processes, including DNA damage repair, apoptosis, cell cycle progression, and transcriptional regulation.[4] Dysregulation of Tip60 activity has been implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention.
This compound was developed through structure-based drug design to specifically fit into the active binding pocket of Tip60. By occupying this pocket, this compound inhibits the acetyltransferase activity of Tip60, preventing it from transferring acetyl groups to its histone and non-histone substrates. This inhibition of Tip60's enzymatic function leads to a cascade of downstream effects, primarily centered around the disruption of the DNA damage response (DDR).
One of the key functions of Tip60 is the acetylation of ATM (Ataxia-Telangiectasia Mutated), a master regulator of the DDR. This acetylation is a prerequisite for ATM activation in response to DNA double-strand breaks. By inhibiting Tip60, this compound prevents the activation of ATM and its downstream signaling cascade, leading to an accumulation of unrepaired DNA damage, which in turn triggers apoptosis in cancer cells.
Furthermore, this compound has been shown to be highly specific for Tip60, with minimal inhibitory activity against other related HATs, such as MOF. This specificity is a critical attribute for a targeted therapy, as it minimizes off-target effects and potential toxicity.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-mediated Tip60 inhibition.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| MCF7 | Cell Viability | 0 - 500 | Significant reduction in viability | |
| MCF7 | Cytotoxicity | 0 - 500 | Highly significant increase in cytotoxicity | |
| MCF7 | Apoptosis (Caspase 3 activation) | 500 | Marked activation of caspase 3 | |
| MCF7 | Tip60 HAT Activity | 500 | ~60% inhibition |
Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Cancer Type | Cell Line | Treatment | Effect | Reference |
| Lung Cancer | A549 | 10 mg/kg this compound (intraperitoneally, daily) | Significant reduction in tumor volume | |
| Breast Cancer | Not specified | Not specified | Slows xenograft growth |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the cellular targets and effects of this compound.
In Vitro Tip60 Histone Acetyltransferase (HAT) Assay
This assay quantitatively measures the enzymatic activity of Tip60 and the inhibitory effect of this compound.
Materials:
-
Recombinant Tip60 protein
-
This compound
-
HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Acetyl-CoA
-
Biotinylated histone H4 peptide (substrate)
-
Streptavidin-coated 96-well plates
-
Anti-acetyl lysine antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Protocol:
-
Prepare a reaction mixture containing HAT assay buffer, recombinant Tip60, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture for 15 minutes at 30°C.
-
Initiate the reaction by adding acetyl-CoA and the biotinylated histone H4 peptide.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction and transfer an aliquot to a streptavidin-coated 96-well plate.
-
Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind to the plate.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the anti-acetyl lysine antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of Tip60 inhibition by comparing the absorbance of this compound-treated wells to the vehicle control.
Cell Viability and Cytotoxicity Assays
These assays determine the effect of this compound on the proliferation and survival of cancer cells.
Materials:
-
MCF7 breast cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Cytotoxicity reagent (e.g., LDH release assay kit)
-
Plate reader
Protocol:
-
Seed MCF7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.5 µM to 500 µM) or vehicle control for a specified time (e.g., 1 hour).
-
For Cell Viability (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) and incubate until the formazan crystals are dissolved.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
For Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Perform the LDH release assay according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength.
-
Apoptosis Assay: Caspase 3 Activation by Western Blot
This protocol detects the cleavage of caspase 3, a key marker of apoptosis.
Materials:
-
MCF7 cells
-
This compound (500 µM)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels (10-15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against cleaved caspase 3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat MCF7 cells with 500 µM this compound or vehicle control for 1 hour.
-
Lyse the cells and quantify the protein concentration.
-
Load approximately 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase 3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image the results.
DNA Damage Assay: γH2AX Foci Immunofluorescence
This assay visualizes the formation of γH2AX foci, which mark sites of DNA double-strand breaks.
Materials:
-
Cancer cells (e.g., PC-3, DU-145) grown on coverslips
-
This compound
-
Optional: Ionizing radiation source
-
4% paraformaldehyde (PFA)
-
0.3% Triton X-100 in PBS
-
5% BSA in PBS (blocking solution)
-
Primary antibody against γH2AX
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Treat cells with this compound, with or without subsequent exposure to ionizing radiation.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 for 30 minutes at room temperature.
-
Block with 5% BSA for 30 minutes at room temperature.
-
Incubate with the anti-γH2AX primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on slides with mounting medium containing DAPI.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
Experimental Workflow for In Vitro Characterization of this compound
Caption: A typical workflow for the in vitro characterization of this compound.
Conclusion
This compound is a specific and potent inhibitor of the histone acetyltransferase Tip60. Its mechanism of action, centered on the disruption of the DNA damage response, leads to apoptosis and growth inhibition in cancer cells. The preclinical data, supported by the experimental protocols detailed in this guide, provide a strong rationale for the continued investigation of this compound as a promising targeted therapy for various malignancies. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of this novel therapeutic agent.
References
- 1. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 4. tandfonline.com [tandfonline.com]
The Impact of TH1834 on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression, DNA repair, and cell cycle control. The enzymes responsible for this process, histone acetyltransferases (HATs), and their counterparts, histone deacetylases (HDACs), are central to maintaining cellular homeostasis. Dysregulation of these enzymes is frequently implicated in the pathogenesis of various diseases, including cancer.[1] One such HAT, Tip60 (also known as KAT5), has emerged as a key player in the DNA damage response (DDR) and as a transcriptional co-activator, making it a compelling target for therapeutic intervention.[2][3][4] This technical guide provides an in-depth analysis of TH1834, a specific inhibitor of Tip60, and its impact on histone acetylation and cellular processes.
Core Mechanism of Action
This compound is a rationally designed small molecule that specifically inhibits the enzymatic activity of the Tip60 histone acetyltransferase.[2] By targeting the active site of Tip60, this compound prevents the transfer of acetyl groups from acetyl-CoA to the lysine residues of histone proteins, particularly histones H2A and H4. This inhibition disrupts the signaling cascade initiated by DNA damage, leading to an accumulation of unrepaired DNA lesions and ultimately triggering apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound from key in vitro and cell-based experiments.
| Experiment | System | This compound Concentration | Observed Effect | Reference |
| In Vitro HAT Assay | Immunoprecipitated GFP-Tip60 | 500 µM | ~60% reduction in Tip60 activity | |
| Cell Viability Assay | MCF7 Breast Cancer Cells | 0.5 - 500 µM (1 hour) | Significant reduction in cell viability | |
| Cytotoxicity Assay | MCF7 Breast Cancer Cells | 0.5 - 500 µM (1 hour) | Significant increase in cytotoxicity | |
| Caspase 3 Activation | MCF7 Breast Cancer Cells | 500 µM (1 hour) | ~29-fold increase in cleaved caspase 3 | |
| Histone Acetylation | Human Cancer Cell Lines | Varies | Dose-dependent downregulation of acetylated histone H4 | |
| Specificity Assay (MOF HAT) | Human Cancer Cell Lines | 500 µM | No effect on H4K16 acetylation |
Experimental Protocols
In Vitro Tip60 Histone Acetyltransferase (HAT) Assay
Objective: To determine the direct inhibitory effect of this compound on Tip60 enzymatic activity.
Methodology:
-
Enzyme Preparation: GFP-tagged Tip60 is expressed in DT40 cells and subsequently immunoprecipitated using anti-GFP antibodies. The immunoprecipitated protein bound to beads serves as the enzyme source.
-
Reaction Mixture: The HAT assay is performed in a reaction buffer containing the immunoprecipitated GFP-Tip60, a histone substrate (e.g., recombinant histone H4), and acetyl-CoA as the acetyl group donor.
-
Inhibitor Treatment: this compound is added to the reaction mixture at a final concentration of 500 µM. A vehicle control (DMSO) is run in parallel.
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and the level of histone acetylation is determined by Western blotting using an anti-acetyl-lysine antibody.
-
Quantification: The intensity of the acetyl-lysine signal is quantified and normalized to the amount of histone substrate to determine the percentage of Tip60 inhibition.
Cell Viability and Cytotoxicity Assays
Objective: To assess the effect of this compound on the viability and cytotoxicity of cancer cells.
Methodology:
-
Cell Culture: MCF7 breast cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0.5, 5, 50, and 500 µM) or a vehicle control for 1 hour.
-
Viability Assay: Cell viability is assessed using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTT) or the measurement of ATP content (e.g., CellTiter-Glo®).
-
Cytotoxicity Assay: Cytotoxicity is measured using an assay that quantifies the release of lactate dehydrogenase (LDH) from damaged cells or a fluorescent dye that specifically enters non-viable cells.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control.
Caspase 3 Activation Assay
Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase 3 activity.
Methodology:
-
Cell Culture and Treatment: MCF7 cells are cultured and treated with 500 µM this compound or a vehicle control for 1 hour.
-
Cell Lysis: Cells are harvested and lysed to release cellular proteins.
-
Western Blot Analysis: The cell lysates are resolved by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for cleaved (active) caspase 3. An antibody against a housekeeping protein (e.g., β-actin) is used for normalization.
-
Quantification: The band intensities for cleaved caspase 3 and the loading control are quantified, and the fold change in caspase 3 activation relative to the control is calculated.
Signaling Pathways and Workflows
This compound-Mediated Inhibition of the DNA Damage Response
Caption: this compound inhibits Tip60, blocking the DNA damage response pathway.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's effects on cancer cells.
Concluding Remarks
This compound represents a significant advancement in the development of targeted epigenetic therapies. Its specificity for Tip60 provides a valuable tool for dissecting the role of this HAT in cellular processes and offers a promising therapeutic strategy for cancers dependent on the Tip60 signaling pathway. The data presented in this guide underscores the potent anti-cancer effects of this compound, driven by its ability to inhibit histone acetylation, disrupt the DNA damage response, and induce apoptosis. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.
References
- 1. A role for the Tip60 histone acetyltransferase in the acetylation and activation of ATM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. p14ARF activates a Tip60-dependent and p53-independent ATM/ATR/CHK pathway in response to genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Preliminary Efficacy of TH1834 in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the preliminary in vitro studies of TH1834, a specific inhibitor of the histone acetyltransferase (HAT) Tip60 (KAT5). It summarizes the current understanding of this compound's mechanism of action, its effects on various cancer cell lines, and the experimental protocols used to elicit these findings. The data presented herein highlights the potential of this compound as a targeted therapeutic agent in oncology, particularly in breast, lung, and prostate cancers, as well as squamous cell carcinoma. This paper aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic application of Tip60 inhibitors.
Introduction
Histone acetylation is a critical epigenetic modification that regulates gene expression, DNA repair, and other essential cellular processes.[1][2] The enzymes responsible for this modification, histone acetyltransferases (HATs), have emerged as promising targets for cancer therapy due to their frequent dysregulation in various malignancies.[1] One such HAT, Tip60 (KAT5), plays a pivotal role in the DNA damage response (DDR), apoptosis, and transcriptional regulation.[1] this compound has been identified as a specific inhibitor of Tip60, demonstrating selective activity without significantly affecting related HATs like MOF.[3] This targeted inhibition leads to increased DNA damage, induction of apoptosis, and reduced viability in cancer cells, suggesting a potential therapeutic window for cancer treatment.
Mechanism of Action
This compound functions by specifically inhibiting the acetyltransferase activity of Tip60. Tip60 is a crucial component of the DNA damage response, particularly in the repair of double-strand breaks (DSBs). By inhibiting Tip60, this compound prevents the acetylation of key substrates involved in DNA repair pathways. This leads to an accumulation of unrepaired DNA damage, which in turn triggers apoptotic cell death. Studies have shown that this compound's inhibitory action on Tip60 can sensitize cancer cells to other DNA-damaging agents like ionizing radiation (IR).
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on this compound across different cancer cell lines.
Table 1: Effects of this compound on Cell Viability and Cytotoxicity in MCF7 Breast Cancer Cells
| Parameter | Concentration Range (µM) | Treatment Duration | Observed Effect | Citation |
| Cell Viability | 0-500 | 1 hour | Significantly reduced | |
| Cytotoxicity | 0-500 | 1 hour | Highly significant increase |
Table 2: Induction of Apoptosis and DNA Damage by this compound
| Cell Line | Concentration (µM) | Treatment Duration | Effect | Citation |
| MCF7 (Breast Cancer) | 500 | 1 hour | Marked caspase 3 activation | |
| MCF7 (Breast Cancer) | 50, 500 | Not Specified | Significant increase in γH2AX foci | |
| DU-145 (Prostate Cancer) | Not Specified | Not Specified | Induction of sub-G1 peak (cell death) in combination with IR | |
| A431 Pt & JHU006 (Cisplatin-Resistant SCC) | 50 | 24 hours | Increased p21 protein levels |
Table 3: Inhibition of Cell Growth and Invasion in Lung Cancer Cells
| Cell Line | Concentration (µM) | Assay | Observed Effect | Citation |
| H1975, A549 | 80 | Cell Growth Assay (5 days) | Inhibition of cell growth | |
| H1975, A549 | 80 | Wound Healing Assay | Suppressed cell migration | |
| H1975, A549 | 80 | Transwell Invasion Assay | Significant difference in invasion activities |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
-
Cell Line: MCF7 (human breast adenocarcinoma cell line).
-
Treatment: Cells were treated with this compound at concentrations ranging from 0 to 500 µM for 1 hour.
-
Assay: Specific assays for cell viability and cytotoxicity were performed. While the exact commercial kits were not detailed in the source, standard methods like MTT or LDH assays are typically used for such evaluations.
-
Endpoint: Measurement of cell viability and cytotoxicity relative to untreated controls.
Caspase 3 Activation Assay
-
Cell Line: MCF7.
-
Treatment: Cells were treated with 500 µM this compound for 1 hour.
-
Assay: Caspase 3 activation was measured, likely using a fluorometric or colorimetric assay that detects the activity of cleaved caspase 3, a key marker of apoptosis.
-
Endpoint: Fold change in caspase 3 activity compared to untreated cells.
DNA Damage Response (γH2AX Foci Formation)
-
Cell Lines: MCF7 and MCF10A (non-tumorigenic breast epithelial cell line).
-
Treatment: Cells were pre-treated with this compound (e.g., 50 µM and 500 µM) for 1 hour before exposure to 2 Gy of ionizing radiation (IR).
-
Immunofluorescence Staining:
-
Cells were fixed post-treatment.
-
Permeabilized and blocked.
-
Incubated with a primary antibody against phosphorylated H2AX (γH2AX).
-
Incubated with a fluorescently labeled secondary antibody.
-
DNA was counterstained with DAPI.
-
-
Imaging and Quantification: γH2AX foci were visualized using fluorescence microscopy and quantified using automated software like CellProfiler.
-
Endpoint: The number of γH2AX foci per cell was counted to quantify the level of DNA double-strand breaks.
In Vitro HAT Assay
-
Assay Principle: To measure the enzymatic activity of Tip60 in vitro.
-
Procedure:
-
Recombinant Tip60 protein is incubated with its substrates (e.g., a histone H4 peptide and Acetyl-CoA).
-
This compound is added at various concentrations to the reaction mixture.
-
The reaction is allowed to proceed for a set time.
-
The level of histone acetylation is measured, often using methods like radioactive acetyl-CoA incorporation or antibody-based detection (ELISA or Western blot).
-
-
Endpoint: The inhibition of Tip60's acetyltransferase activity by this compound is quantified relative to a control without the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in cancer cells.
Caption: General experimental workflow for evaluating this compound.
Conclusion
The preliminary in vitro data for this compound strongly support its development as a targeted anti-cancer agent. Its specific inhibition of Tip60 leads to synthetic lethality in cancer cells by exacerbating DNA damage and inducing apoptosis. The efficacy of this compound has been demonstrated in multiple cancer cell lines, including those resistant to conventional chemotherapy. Further preclinical investigation, including in vivo xenograft models and formal toxicity studies, is warranted to fully elucidate the therapeutic potential of this compound. The continued exploration of Tip60 inhibitors like this compound represents a promising avenue for the development of novel precision oncology therapeutics.
References
An Initial Investigation of TH1834 in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostate cancer remains a significant health concern, with a substantial number of patients progressing to castration-resistant prostate cancer (CRPC), which is challenging to treat. The histone acetyltransferase Tip60 (KAT5) has emerged as a promising therapeutic target in prostate cancer due to its role as a coactivator of the androgen receptor (AR) and its involvement in the DNA damage response.[1][2][3][4] TH1834 is a specific inhibitor of Tip60, and this document outlines a proposed initial investigation into its therapeutic potential in prostate cancer. This guide details the preclinical rationale, key signaling pathways, and a comprehensive set of experimental protocols to assess the efficacy and mechanism of action of this compound in prostate cancer cell lines. The proposed studies aim to provide a solid foundation for the further development of this compound as a potential therapeutic agent for prostate cancer.
Introduction
The androgen receptor (AR) signaling pathway is a critical driver of prostate cancer cell growth and survival.[1] Therapies targeting this pathway are the standard of care for advanced prostate cancer; however, resistance inevitably develops, leading to CRPC. One mechanism of resistance involves the amplification and overexpression of AR or its coactivators, which can reactivate AR signaling even in a low-androgen environment.
Tip60 (KAT5) is a histone acetyltransferase that plays a crucial role in the transcriptional activation of the AR. Tip60 acetylates the AR at specific lysine residues, promoting its nuclear localization and transcriptional activity. Elevated levels of Tip60 have been observed in aggressive prostate cancer, suggesting its involvement in disease progression. Furthermore, Tip60 is a key component of the DNA damage response (DDR), where it acetylates ATM kinase, a central regulator of the DDR. Inhibition of Tip60 could therefore represent a dual-pronged attack on prostate cancer by both suppressing AR signaling and sensitizing cancer cells to DNA damaging agents like radiation.
This compound is a specific small molecule inhibitor of Tip60. While its effects have been primarily characterized in breast cancer, initial evidence suggests its potential in prostate cancer, particularly in combination with ionizing radiation. This technical guide provides a framework for the initial preclinical investigation of this compound in prostate cancer, focusing on its effects on cell viability, apoptosis, and the DNA damage response.
Core Signaling Pathway: Tip60 and the Androgen Receptor
Tip60 is a critical coactivator of the androgen receptor. In the presence of androgens, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) in the promoter regions of target genes. Tip60 is recruited to this complex and acetylates the AR, leading to the recruitment of other transcriptional machinery and subsequent gene expression that drives cell proliferation and survival.
References
- 1. Frontiers | Lysine Acetyltransferases and Their Role in AR Signaling and Prostate Cancer [frontiersin.org]
- 2. Characterisation of a Tip60 Specific Inhibitor, NU9056, in Prostate Cancer | PLOS One [journals.plos.org]
- 3. Characterisation of a Tip60 Specific Inhibitor, NU9056, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tip60 promotes prostate cancer cell proliferation by translocation of androgen receptor into the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of TH1834 in Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH1834 is a selective small-molecule inhibitor of the histone acetyltransferase (HAT) Tip60, also known as KAT5.[1][2] Tip60 is a crucial enzyme involved in a multitude of cellular processes, including DNA damage repair, apoptosis, and transcriptional regulation.[3] By acetylating histone and non-histone proteins, Tip60 plays a pivotal role in chromatin remodeling and the activation of various signaling pathways.[4] Dysregulation of Tip60 activity has been implicated in several diseases, most notably cancer, making it a compelling target for therapeutic intervention.[3] This technical guide provides a comprehensive overview of the function of this compound in gene regulation, with a focus on its mechanism of action, effects on cellular processes, and the experimental methodologies used to elucidate its function.
Mechanism of Action of this compound
This compound functions as a specific inhibitor of Tip60's acetyltransferase activity. This inhibition leads to a downstream cascade of effects on gene regulation and cellular signaling. The primary mechanism involves the prevention of acetylcholine-CoA-dependent acetylation of Tip60's target proteins.
Quantitative Effects of this compound on Tip60 Activity and Cellular Processes
The inhibitory effect of this compound on Tip60 and its consequences on cancer cell lines have been quantified in several studies. The following tables summarize the key quantitative data.
| Parameter | Cell Line | This compound Concentration | Effect | Reference |
| Tip60 Activity | In vitro | 500 µM | ~60% inhibition | |
| Cell Viability | MCF7 | 0-500 µM (1 hour) | Significant reduction | |
| Cytotoxicity | MCF7 | 0-500 µM (1 hour) | Significant increase | |
| Caspase-3 Activation | MCF7 | 500 µM (1 hour) | Induction |
| Gene/Protein | Cell Line/System | This compound Treatment | Observed Effect | Reference |
| Acetylated Histone H4 | H1975 | Dose-dependent (48 hours) | Downregulation | |
| TGM5 | H1975 | Dose-dependent (48 hours) | Downregulation | |
| ΔNp63α Acetylation | A431 Pt, JHU006 | Dose-dependent | Reduction | |
| p21 transcript | A431 Pt | 50 µM (24 hours) | Increased transcript levels | |
| p21 protein | A431 Pt, JHU006 | 50 µM | Increased protein levels | |
| Cdkn1a (p21) | Mouse Heart | 10 mg/kg daily (in vivo) | Reduced expression | |
| Tp53 (p53) | Mouse Heart | 10 mg/kg daily (in vivo) | Reduced expression | |
| Bax | Mouse Heart | 10 mg/kg daily (in vivo) | Reduced expression |
Key Signaling Pathways Modulated by this compound
This compound, through its inhibition of Tip60, impacts several critical signaling pathways involved in gene regulation, DNA repair, and apoptosis.
DNA Damage Response Pathway
Tip60 plays a crucial role in the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central player in the DNA damage response (DDR). Tip60-mediated acetylation of ATM is a prerequisite for its activation in response to DNA double-strand breaks. By inhibiting Tip60, this compound prevents ATM activation, leading to impaired DNA repair. This is evidenced by an increase in unrepaired DNA damage, often visualized by the persistence of γH2AX foci.
Apoptosis Pathway
Tip60 is also a key regulator of apoptosis, partly through its interaction with the tumor suppressor protein p53. Tip60 can acetylate p53, which enhances its pro-apoptotic function. Inhibition of Tip60 by this compound can lead to the induction of apoptosis in cancer cells, a process often mediated by the activation of effector caspases like caspase-3.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to study the effects of this compound.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay directly measures the enzymatic activity of Tip60 and its inhibition by this compound.
Protocol Summary:
-
Immunoprecipitation of Tip60: GFP-tagged Tip60 is expressed in a suitable cell line (e.g., DT40) and then immunoprecipitated using anti-GFP antibodies.
-
HAT Reaction: The immunoprecipitated Tip60 is incubated with a histone substrate (e.g., recombinant histone H4), acetyl-CoA, and the inhibitor (this compound) or a vehicle control.
-
Detection of Acetylation: The reaction products are resolved by SDS-PAGE, and the level of histone acetylation is detected by Western blotting using an antibody specific for the acetylated lysine residue (e.g., anti-acetyl-H4).
-
Quantification: The intensity of the bands is quantified to determine the percentage of Tip60 inhibition.
Caspase-3 Activation Assay
This assay quantifies the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.
Protocol Summary:
-
Cell Treatment: Cells (e.g., MCF7) are treated with this compound or a vehicle control for a specified duration.
-
Cell Lysis: The cells are lysed to release the cellular contents, including caspases.
-
Fluorometric Assay: The cell lysate is incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Measurement: Activated caspase-3 in the lysate cleaves the substrate, releasing a fluorescent molecule (AMC) which is quantified using a fluorescence plate reader. The fluorescence intensity is proportional to the caspase-3 activity.
γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks.
Protocol Summary:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound, often in combination with a DNA-damaging agent like ionizing radiation.
-
Immunostaining:
-
Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Non-specific binding is blocked using a blocking solution (e.g., BSA).
-
Cells are incubated with a primary antibody against γH2AX.
-
A fluorescently labeled secondary antibody is then used for detection.
-
-
Microscopy and Quantification: The coverslips are mounted on microscope slides with a DNA counterstain (e.g., DAPI). Images are captured using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified using image analysis software.
Conclusion
This compound is a valuable research tool for probing the function of Tip60 in gene regulation and cellular signaling. Its specificity allows for the targeted investigation of Tip60's role in DNA damage repair, apoptosis, and the transcriptional control of various genes. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in the therapeutic potential of targeting histone acetyltransferases. Further investigation into the broader downstream effects of this compound on the transcriptome and proteome will undoubtedly provide deeper insights into its mechanism of action and potential clinical applications.
References
Methodological & Application
Application Notes and Protocols for TH1834 Treatment of MCF7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH1834 is a potent and specific small molecule inhibitor of the histone acetyltransferase (HAT) Tip60 (KAT5).[1][2][3] Tip60 is a crucial enzyme involved in the DNA damage response (DDR), cell cycle control, and apoptosis.[2] In cancer cells, particularly breast cancer, the inhibition of Tip60 has emerged as a promising therapeutic strategy. This compound has been demonstrated to selectively induce apoptosis and enhance DNA damage in breast cancer cells, with a pronounced effect observed in the MCF7 cell line.[1] This document provides detailed experimental protocols for the application of this compound to MCF7 cells, along with a summary of its effects and the underlying signaling pathway.
Mechanism of Action: Tip60 Inhibition
This compound exerts its cytotoxic effects by specifically inhibiting the acetyltransferase activity of Tip60. This inhibition disrupts the normal cellular response to DNA damage, leading to an accumulation of unrepaired DNA lesions and subsequent activation of apoptotic pathways. A key event following this compound treatment in MCF7 cells is the significant activation of caspase-3, a critical executioner caspase in the apoptotic cascade.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on MCF7 cells based on available data.
| Parameter | Cell Line | Concentration (µM) | Treatment Time | Effect | Reference |
| Cell Viability | MCF7 | 0-500 | 1 hour | Significant reduction | |
| Cytotoxicity | MCF7 | 0-500 | 1 hour | Significant increase | |
| Cleaved Caspase-3 | MCF7 | 500 | 1 hour | ~29-fold increase |
Further dose-response and time-course studies are recommended to establish a more detailed profile of this compound's activity.
Signaling Pathway
The inhibitory action of this compound on Tip60 directly impacts the DNA damage response pathway. A simplified representation of this pathway is illustrated below.
References
Application Notes: Utilizing TH1834 as a Radiosensitizing Agent
Introduction
TH1834 is a potent and specific small molecule inhibitor of the histone acetyltransferase (HAT) Tip60 (also known as KAT5). Tip60 is a crucial component of the DNA damage response (DDR) pathway, playing a key role in the activation of the ATM kinase and the subsequent repair of DNA double-strand breaks (DSBs), a primary lesion induced by ionizing radiation (IR). In many cancer types, the DDR pathway is dysregulated, allowing tumor cells to survive and proliferate despite genomic instability. By inhibiting Tip60, this compound compromises the cancer cell's ability to repair IR-induced DNA damage, leading to increased cell death and enhancing the therapeutic efficacy of radiotherapy.
Mechanism of Action
Ionizing radiation induces DNA double-strand breaks, which in turn activates the ATM kinase. This activation is dependent on the acetyltransferase activity of Tip60. Activated ATM then phosphorylates a multitude of downstream targets, including the histone variant H2AX (forming γH2AX), which serves as a scaffold for the recruitment of DNA repair proteins to the site of damage. This cascade ultimately leads to cell cycle arrest and DNA repair.
This compound specifically inhibits the HAT activity of Tip60.[1][2] This inhibition prevents the Tip60-mediated acetylation and activation of ATM. Consequently, the downstream signaling cascade is blunted, leading to a deficient DNA damage response. In cancer cells treated with this compound, IR-induced DSBs remain unrepaired, leading to increased genomic instability, cell cycle catastrophe, and ultimately, apoptotic cell death.[1][2][3]
Core Requirements Met:
Signaling Pathway Diagram
References
Application Notes and Protocols for TH1834 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH1834 is a potent and specific small-molecule inhibitor of the histone acetyltransferase (HAT) Tip60 (KAT5).[1][2][3] Tip60 is a crucial enzyme involved in various cellular processes, including DNA damage repair, apoptosis, cell cycle progression, and transcriptional regulation.[2] Dysregulation of Tip60 activity has been implicated in the pathogenesis of several diseases, particularly cancer.[2] this compound exerts its anti-cancer effects by inducing apoptosis and increasing DNA damage in cancer cells, making it a valuable tool for cancer research and therapeutic development. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments.
Mechanism of Action
This compound specifically targets the acetyltransferase activity of Tip60. By inhibiting Tip60, this compound disrupts the acetylation of histone and non-histone proteins that are critical for the DNA damage response (DDR). This leads to an accumulation of unrepaired DNA damage, which in turn triggers apoptotic cell death in cancer cells. Notably, this compound has been shown to be specific for Tip60 and does not significantly affect the activity of other related HATs, such as MOF.
Data Presentation
The following table summarizes the effective concentrations and observed effects of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Concentration Range | Incubation Time | Observed Effects |
| MCF7 | Breast Cancer | 0 - 500 µM | 1 hour | Reduced cell viability, increased cytotoxicity, caspase-3 activation. |
| DU-145 | Prostate Cancer | Not specified | Not specified | Induction of a sub-G1 peak (cell death) when combined with ionizing radiation. |
| PC-3 | Prostate Cancer | Not specified | Not specified | Increased DNA damage. |
| H1975 | Non-small cell lung cancer | 80 µM | 1, 3, and 5 days | Inhibition of cell growth. |
| A549 | Non-small cell lung cancer | 80 µM | 1, 3, and 5 days | Inhibition of cell growth. |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound. Inhibition of Tip60 by this compound prevents the acetylation and subsequent activation of ATM, a key kinase in the DNA damage response. This leads to a failure in the downstream signaling cascade, resulting in unrepaired DNA double-strand breaks (DSBs) and ultimately apoptosis.
Caption: Signaling pathway of this compound in the DNA damage response.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 5.69 mg of this compound (Molecular Weight: 568.71 g/mol ) in 1 mL of DMSO.
-
Gently warm and sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested concentration range is 0.5 µM to 500 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 1, 24, or 48 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Caspase-3 Cleavage
This protocol is used to detect the induction of apoptosis by this compound through the analysis of caspase-3 cleavage.
Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-caspase-3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 500 µM for MCF7 cells) for the appropriate time (e.g., 1 hour). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
The membrane can be stripped and re-probed for total caspase-3 and a loading control like β-actin.
Immunofluorescence for γH2AX Foci Formation
This protocol allows for the visualization of DNA double-strand breaks induced by this compound treatment.
Materials:
-
Cancer cell lines (e.g., MCF7) grown on coverslips in a 24-well plate
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking solution (1% BSA in PBST)
-
Primary antibody: anti-γH2AX
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with this compound (e.g., 500 µM for 1 hour). For combination treatments, cells can be exposed to a DNA damaging agent like ionizing radiation (e.g., 2 Gy) after this compound pre-treatment.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with the anti-γH2AX primary antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on a cancer cell line.
Caption: General experimental workflow for this compound studies.
References
Application of TH1834 in Studying Tip60 Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tip60 (Tat-interactive protein 60 kDa), also known as KAT5, is a crucial histone acetyltransferase (HAT) belonging to the MYST family. It plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, DNA damage response and repair, apoptosis, and cell cycle control.[1][2] Tip60 exerts its functions by acetylating both histone (e.g., H2A, H4) and non-histone proteins (e.g., p53, ATM).[3] Given its central role in cellular homeostasis, dysregulation of Tip60 activity is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[4]
TH1834 has been identified as a specific inhibitor of Tip60 histone acetyltransferase activity.[5] This small molecule provides a powerful tool for elucidating the multifaceted functions of Tip60 in normal physiology and disease. This compound has been shown to induce apoptosis and increase DNA damage in cancer cells, highlighting its potential as a therapeutic agent and a research tool. Notably, this compound exhibits specificity for Tip60, with no significant inhibition of other related HATs, such as MOF.
These application notes provide detailed protocols for utilizing this compound to investigate the function of Tip60 in a laboratory setting.
Data Presentation
Quantitative Data on this compound Activity
While a specific IC50 value for this compound is not consistently reported in publicly available literature, the following data indicates its inhibitory effect on Tip60.
| Compound | Target | Activity | Concentration | Cell Line | Reference |
| This compound | Tip60 (KAT5) | ~60% inhibition of in vitro HAT activity | 500 µM | DT40 (Chicken B lymphocyte) | |
| This compound | Breast Cancer Cells | Significant reduction in cell viability | 0-500 µM | MCF7 | |
| This compound | Breast Cancer Cells | Significant increase in cytotoxicity | 0-500 µM | MCF7 | |
| This compound | Breast Cancer Cells | Induction of Caspase 3 activation | 500 µM | MCF7 |
Signaling Pathways and Experimental Workflow
Tip60 in the DNA Damage Response Pathway
Caption: Tip60-mediated activation of ATM in the DNA damage response.
Experimental Workflow for Studying Tip60 Inhibition by this compound
Caption: General workflow for investigating Tip60 function using this compound.
Experimental Protocols
In Vitro Tip60 Histone Acetyltransferase (HAT) Assay
This protocol is adapted from established methods to assess the direct inhibitory effect of this compound on Tip60 enzymatic activity.
Materials:
-
Recombinant human Tip60 protein
-
Histone H4 peptide (or core histones)
-
Acetyl-CoA (containing [3H]-acetyl-CoA)
-
This compound (dissolved in DMSO)
-
HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Scintillation fluid and counter
-
P81 phosphocellulose paper
-
Wash buffer (50 mM sodium carbonate/bicarbonate buffer, pH 9.2)
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, 10 µg of histone H4 peptide, and the desired concentration of this compound (e.g., 10 µM, 50 µM, 100 µM, 500 µM). Include a vehicle control (DMSO).
-
Pre-incubate the reaction mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding 100 ng of recombinant Tip60 and 0.1 µCi of [3H]-acetyl-CoA.
-
Incubate the reaction at 30°C for 30 minutes.
-
Spot 20 µL of each reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each with the wash buffer.
-
Air dry the P81 paper.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of Tip60 inhibition by comparing the radioactivity of this compound-treated samples to the vehicle control.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cultured cells.
Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 100 µM, 500 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
γH2AX Foci Formation Assay for DNA Damage
This immunofluorescence-based assay visualizes DNA double-strand breaks, a hallmark of DNA damage, which is expected to increase with Tip60 inhibition, especially in combination with a DNA damaging agent.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Ionizing radiation source (optional, for inducing DNA damage)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX) antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips in a multi-well plate.
-
Pre-treat the cells with this compound (e.g., 500 µM) for 1 hour.
-
(Optional) Expose the cells to a DNA damaging agent, such as ionizing radiation (e.g., 2-10 Gy).
-
Allow cells to recover for a specific time (e.g., 30 minutes to 24 hours) at 37°C.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the γH2AX foci per nucleus using a fluorescence microscope and appropriate image analysis software.
Conclusion
This compound serves as a valuable chemical probe for dissecting the diverse functions of Tip60. The protocols outlined in these application notes provide a framework for researchers to investigate the impact of Tip60 inhibition on enzymatic activity, cell viability, apoptosis, and the DNA damage response. These studies will contribute to a deeper understanding of Tip60's role in cellular processes and its potential as a therapeutic target in various diseases.
References
- 1. Pharmacological inhibition of the acetyltransferase Tip60 mitigates myocardial infarction injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Tip60: Connecting chromatin to DNA damage signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design and validation of a Tip60 histone acetyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring TH1834-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
TH1834 is a specific inhibitor of the histone acetyltransferase Tip60 (KAT5), which plays a crucial role in DNA damage response and transcriptional regulation. Inhibition of Tip60 by this compound has been shown to induce apoptosis in cancer cells, particularly in breast cancer, by causing irreparable DNA damage.[1][2] These application notes provide detailed methodologies for measuring apoptosis induced by this compound, enabling researchers to accurately quantify its effects and elucidate its mechanism of action.
Key Experimental Techniques
Several established methods can be employed to measure this compound-induced apoptosis. The choice of technique will depend on the specific research question, available equipment, and the desired endpoint. Key techniques include:
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides a direct assessment of apoptosis.
-
Cell Viability and Cytotoxicity Assays: These assays measure the overall health of a cell population. A decrease in cell viability and an increase in cytotoxicity are indicative of cell death, which can be correlated with apoptosis.
-
Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be fluorescently labeled to detect apoptotic cells.
-
Sub-G1 Peak Analysis by Flow Cytometry: During apoptosis, cellular DNA is cleaved into smaller fragments. Staining cells with a DNA-binding dye like propidium iodide (PI) and analyzing them by flow cytometry can reveal a sub-G1 peak, which represents the population of apoptotic cells with fragmented DNA.[1]
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis by inhibiting Tip60, a key activator of the DNA damage response pathway. This inhibition leads to an accumulation of unrepaired DNA damage, which in turn triggers p53-dependent apoptosis.
Caption: this compound inhibits Tip60, disrupting DNA damage response and leading to p53-mediated apoptosis.
Experimental Workflow for Assessing this compound-Induced Apoptosis
A typical workflow for investigating the apoptotic effects of this compound involves cell culture, treatment with the compound, and subsequent analysis using one or more of the techniques described below.
Caption: Experimental workflow for measuring this compound-induced apoptosis in cultured cells.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on cancer cell lines.
Table 1: Effect of this compound on Cell Viability and Cytotoxicity in MCF-7 Cells
| This compound Concentration (µM) | Treatment Time (hours) | Cell Viability (% of Control) | Cytotoxicity (% of Max) | Reference |
| 0 | 1 | 100 | 0 | [3] |
| 100 | 1 | ~90 | ~10 | [3] |
| 250 | 1 | ~75 | ~25 | |
| 500 | 1 | ~60 | ~60 |
Table 2: Effect of this compound on Caspase-3 Activation in MCF-7 Cells
| This compound Concentration (µM) | Treatment Time (hours) | Caspase-3 Activation (Fold Change) | Reference |
| 500 | 1 | ~29 |
Detailed Experimental Protocols
Protocol 1: Multiplexed Viability, Cytotoxicity, and Caspase-3/7 Activation Assay
This protocol is adapted for the use of the ApoTox-Glo™ Triplex Assay (Promega) to simultaneously measure viability, cytotoxicity, and caspase-3/7 activation in the same well.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
ApoTox-Glo™ Triplex Assay Kit (Promega, Cat. No. G6320)
-
Opaque-walled 96-well plates suitable for fluorescence and luminescence measurements
-
Plate reader capable of measuring fluorescence at 400Ex/505Em and 485Ex/520Em, and luminescence
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells in an opaque-walled 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate the plate for the desired time points (e.g., 1, 6, 12, 24 hours).
-
-
Viability and Cytotoxicity Measurement:
-
Equilibrate the plate and the Viability/Cytotoxicity Reagent to 37°C.
-
Add 20 µL of the Viability/Cytotoxicity Reagent to each well.
-
Mix briefly by orbital shaking (300–500 rpm for 30 seconds).
-
Incubate the plate at 37°C for 30 minutes.
-
Measure fluorescence for viability at 400 nm (excitation) and 505 nm (emission).
-
Measure fluorescence for cytotoxicity at 485 nm (excitation) and 520 nm (emission).
-
-
Caspase-3/7 Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix by orbital shaking (300–500 rpm for 30 seconds).
-
Incubate the plate at room temperature for 30 minutes.
-
Measure luminescence.
-
Data Analysis:
-
Viability: The fluorescence signal at 505 nm is proportional to the number of viable cells.
-
Cytotoxicity: The fluorescence signal at 520 nm is proportional to the number of dead cells.
-
Caspase-3/7 Activity: The luminescent signal is proportional to the activity of caspase-3 and -7.
-
Calculate the fold change in caspase activity relative to the vehicle control.
Protocol 2: Sub-G1 Peak Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes the detection of apoptotic cells based on their fractional DNA content.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed and treat MCF-7 cells with this compound as described in Protocol 1.
-
After the desired incubation period, collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use a linear scale for the PI signal (FL2 or equivalent channel).
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Generate a histogram of PI fluorescence intensity.
-
Data Analysis:
-
The sub-G1 peak, located to the left of the G1 peak on the DNA content histogram, represents the apoptotic cell population.
-
Quantify the percentage of cells in the sub-G1 phase using the flow cytometry analysis software. Compare the percentage of sub-G1 cells in this compound-treated samples to the controls.
References
Application Notes and Protocols for Studying DNA Repair Mechanisms with TH1834
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH1834 is a potent and specific small molecule inhibitor of the histone acetyltransferase (HAT) TIP60 (Tat-interacting protein 60kDa), also known as KAT5.[1][2] TIP60 is a crucial enzyme in the DNA damage response (DDR), playing a key role in the activation of the ATM kinase pathway and chromatin remodeling at sites of DNA double-strand breaks (DSBs).[3][4][5] By inhibiting TIP60, this compound effectively disrupts the cellular machinery for DNA repair, leading to an accumulation of DNA damage and subsequent induction of apoptosis, particularly in cancer cells which often exhibit a higher reliance on specific DNA repair pathways for survival. This makes this compound a valuable tool for studying the intricacies of DNA repair mechanisms and for exploring novel therapeutic strategies in oncology.
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, protocols for key experiments to assess its efficacy, and expected quantitative outcomes.
Mechanism of Action
This compound was developed through structure-based drug design to specifically target the active binding pocket of TIP60. Its inhibitory action prevents the transfer of acetyl groups from acetyl-CoA to TIP60's substrates, which include histone H4 and the ATM kinase. The acetylation of ATM by TIP60 is a critical step for its full activation in response to DNA damage. Activated ATM then phosphorylates a cascade of downstream targets, including H2AX (to form γH2AX), which serves as a scaffold for the recruitment of other DNA repair proteins.
By inhibiting TIP60, this compound treatment leads to:
-
Reduced ATM Activation: Consequently, the downstream signaling cascade is dampened, impairing the cell's ability to respond to and repair DNA double-strand breaks.
-
Increased Unrepaired DNA Damage: The inhibition of DNA repair pathways results in the accumulation of genomic lesions.
-
Induction of Apoptosis: The overwhelming level of DNA damage triggers programmed cell death, a key mechanism for eliminating genetically unstable cells.
This compound has demonstrated specificity for TIP60, with minimal off-target effects on other related histone acetyltransferases like MOF.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on various cancer cell lines as reported in the literature.
Table 1: Inhibition of TIP60 Activity by this compound
| Assay Type | Cell Line/System | This compound Concentration | Result | Reference |
| In vitro HAT Assay | GFP-Tip60 immunoprecipitated from DT40 cells | 500 µM | ~60% reduction in TIP60 activity |
Table 2: Effect of this compound on Cell Viability and Cytotoxicity
| Cell Line | Assay Type | This compound Concentration | Incubation Time | Result | Reference |
| MCF7 (Breast Cancer) | Cell Viability | 0-500 µM | 1 hour | Significant reduction in viability at higher concentrations | |
| MCF7 (Breast Cancer) | Cytotoxicity | 0.5-500 µM | 1 hour | Highly significant increase in cytotoxicity at all concentrations | |
| MCF10A (Non-tumorigenic) | Cell Viability | 500 µM | 1 hour | No significant reduction in viability | |
| MCF10A (Non-tumorigenic) | Cytotoxicity | 500 µM | 1 hour | Significant increase in cytotoxicity only at 500 µM | |
| H1975 (Lung Cancer) | Cell Growth | 80 µM | 5 days | Inhibition of cell growth | |
| A549 (Lung Cancer) | Cell Growth | 80 µM | 5 days | Inhibition of cell growth |
Table 3: Induction of Apoptosis and DNA Damage by this compound
| Cell Line | Endpoint Measured | Treatment | Result | Reference |
| MCF7 (Breast Cancer) | Caspase 3 Activation | 500 µM this compound | Marked activation of Caspase 3 | |
| MCF7 (Breast Cancer) | γH2AX foci | This compound + Ionizing Radiation | Increased unrepaired DNA damage | |
| DU-145 (Prostate Cancer) | Sub-G1 peak (cell death) | This compound + Ionizing Radiation | Induction of a sub-G1 peak | |
| A431 Pt (Cisplatin-resistant) | ΔNp63α acetylation | Dose-dependent this compound | Reduction in ΔNp63α acetylation | |
| A431 Pt (Cisplatin-resistant) | Apoptotic markers (cleaved PARP, cleaved Caspase-3) | This compound + Cisplatin | Increased levels of apoptotic markers |
Experimental Protocols
Herein are detailed methodologies for key experiments to study the effects of this compound on DNA repair mechanisms.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay directly measures the enzymatic activity of TIP60 and its inhibition by this compound.
Materials:
-
Recombinant human TIP60 protein
-
Histone H4 peptide (substrate)
-
[¹⁴C]-labeled Acetyl-Coenzyme A
-
This compound
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, histone H4 peptide, and [¹⁴C]-Acetyl-CoA.
-
Add varying concentrations of this compound (e.g., 0-500 µM) or vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding the recombinant TIP60 enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [¹⁴C]-Acetyl-CoA.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of TIP60 inhibition by comparing the activity in the presence of this compound to the vehicle control.
Cell Viability Assay (MTT Assay)
This assay assesses the impact of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF7, A549) and a non-tumorigenic control cell line (e.g., MCF10A)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 to 500 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound (e.g., 500 µM for 24 hours) or a vehicle control.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for DNA Damage and Apoptosis Markers
This technique is used to detect and quantify key proteins involved in the DNA damage response and apoptosis.
Materials:
-
Cells treated with this compound and controls
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus (for transferring proteins to a PVDF or nitrocellulose membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP-1, anti-cleaved Caspase-3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Mandatory Visualization
Caption: this compound inhibits TIP60, blocking DNA damage response and inducing apoptosis.
Caption: Workflow for evaluating this compound's effect on DNA repair and cell fate.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rational design and validation of a Tip60 histone acetyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design and validation of a Tip60 histone acetyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone H3 methylation links DNA damage detection to activation of the tumour suppressor Tip60 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing TH1834 Cytotoxicity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH1834 is a specific small-molecule inhibitor of the histone acetyltransferase (HAT) Tip60 (KAT5).[1][2][3] Tip60 plays a crucial role in the regulation of gene expression, DNA damage repair, and apoptosis.[2][4] Dysregulation of Tip60 activity has been implicated in the progression of various cancers, making it a promising therapeutic target. This compound has been shown to induce apoptosis and increase DNA damage in cancer cells, particularly in breast cancer, highlighting its potential as an anti-cancer agent.
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound in cancer cell lines. The described assays are designed to quantify cell viability, cytotoxicity, and apoptosis, providing a comprehensive evaluation of the compound's anti-cancer activity.
Mechanism of Action of this compound
This compound selectively inhibits the acetyltransferase activity of Tip60. This inhibition leads to an accumulation of unrepaired DNA damage, which in turn triggers apoptotic pathways, ultimately resulting in cancer cell death. The specificity of this compound for Tip60 over other related HATs, such as MOF, has been demonstrated, suggesting a targeted therapeutic potential with potentially fewer off-target effects.
Caption: Mechanism of action of this compound.
Recommended Cell Lines
Based on published data, the following human cancer cell lines are recommended for assessing this compound cytotoxicity:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER)-positive, progesterone receptor (PR)-positive, HER2-negative. |
| A549 | Lung Carcinoma | Non-small cell lung cancer (NSCLC) line. |
| DU-145 | Prostate Carcinoma | Androgen-insensitive. |
| H1975 | Lung Adenocarcinoma | Non-small cell lung cancer (NSCLC) with EGFR mutations. |
Experimental Protocols
A general workflow for assessing the cytotoxicity of this compound is outlined below.
Caption: General experimental workflow.
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
Selected cancer cell line (e.g., MCF-7 or A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for MCF-7; 8,000-25,000 cells/well for A549) in 100 µL of complete culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0-500 µM.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all experimental values.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged membranes, which is an indicator of cytotoxicity.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
LDH Cytotoxicity Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, using a clear 96-well plate.
-
Include control wells for:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with lysis buffer provided in the kit)
-
Culture medium background
-
-
-
Assay Protocol:
-
After the treatment period, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the culture medium background absorbance from all values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, using a white-walled 96-well plate.
-
-
Assay Protocol:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents gently by swirling the plate.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Record the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all experimental values.
-
Express the results as fold change in caspase-3/7 activity relative to the vehicle control.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 | 48 | [Insert experimental value] |
| A549 | 48 | [Insert experimental value] |
| DU-145 | 48 | [Insert experimental value] |
Table 2: Cytotoxicity and Apoptosis Induction by this compound
| Cell Line | This compound Conc. (µM) | % Cytotoxicity (LDH Assay) | Caspase-3/7 Activity (Fold Change) |
| MCF-7 | [Conc. 1] | [Value] | [Value] |
| [Conc. 2] | [Value] | [Value] | |
| A549 | [Conc. 1] | [Value] | [Value] |
| [Conc. 2] | [Value] | [Value] |
Troubleshooting
-
High background in luminescent assays: Ensure complete removal of phenol red-containing medium if it interferes with the assay. Use medium-only wells to accurately determine background.
-
Low signal in assays: Check cell viability and seeding density. Ensure proper reagent preparation and storage.
-
Inconsistent results: Maintain consistent cell passage numbers and ensure even cell seeding. Minimize edge effects in 96-well plates by not using the outer wells or by filling them with sterile PBS.
These detailed protocols and application notes provide a comprehensive framework for researchers to effectively assess the in vitro cytotoxicity of the Tip60 inhibitor, this compound. Adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to the evaluation of this compound as a potential cancer therapeutic.
References
Application Notes and Protocols for Utilizing TH1834 in Non-Small-Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TH1834, a specific inhibitor of the histone acetyltransferase TIP60 (KAT5), in non-small-cell lung cancer (NSCLC) research. This document includes detailed protocols for key in vitro and in vivo experiments, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound in NSCLC
This compound is a potent and specific small molecule inhibitor of TIP60 acetyltransferase activity.[1][2] TIP60 is implicated in various cellular processes, including DNA damage repair and transcriptional regulation, and its dysregulation has been linked to tumorigenesis.[1][3] In the context of NSCLC, inhibiting TIP60 with this compound has been shown to suppress tumor growth, migration, and invasion, making it a valuable tool for preclinical research and potential therapeutic development.[1] The primary mechanism of action involves the inhibition of histone H4 acetylation, leading to the downregulation of downstream targets such as Transglutaminase 5 (TGM5).
Data Presentation
In Vitro Efficacy of this compound in NSCLC Cell Lines
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| A549 | Cell Growth | 80 µM | Significant inhibition of cell growth | |
| H1975 | Cell Growth | 80 µM | Significant inhibition of cell growth | |
| A549 | Cell Migration (Wound Healing) | 80 µM | Suppressed cell migration | |
| H1975 | Cell Migration (Wound Healing) | 80 µM | Suppressed cell migration | |
| A549 | Cell Invasion (Transwell) | 80 µM | Significant inhibition of invasion | |
| H1975 | Cell Invasion (Transwell) | 80 µM | Significant inhibition of invasion | |
| A549 | Western Blot | Dose-dependent | Suppression of histone H4 acetylation and TGM5 expression | |
| H1975 | Western Blot | Dose-dependent | Suppression of histone H4 acetylation and TGM5 expression | |
| A549 | Cisplatin Combination | 50 µM | Increased sensitivity to cisplatin | |
| MCF7 (Breast Cancer) | Apoptosis | 500 µM | Induction of Caspase-3 activation |
Note: While a specific IC50 value for this compound in A549 and H1975 cells is not explicitly available in the searched literature, dose-dependent effects are observed, with 80 µM showing significant activity in functional assays.
In Vivo Efficacy of this compound in an NSCLC Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| Nude Mice | A549 | 10 mg/kg this compound (intraperitoneally) | Once daily, five times a week for 21 days | Significant suppression of tumor growth |
Signaling Pathway
The primary mechanism of this compound in NSCLC involves the direct inhibition of TIP60, a histone acetyltransferase. This inhibition leads to a decrease in the acetylation of histone H4, which in turn downregulates the expression of the downstream target gene, TGM5. This pathway ultimately contributes to the observed anti-tumor effects, including reduced cell proliferation, migration, and invasion.
References
- 1. TIP60 is required for tumorigenesis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational design and validation of a Tip60 histone acetyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TIP60 is required for tumorigenesis in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of TH1834 in Myocardial Infarction Models: Notes and Protocols
TH1834, a specific inhibitor of the acetyltransferase domain of Tip60 (Kat5), has emerged as a promising therapeutic agent in preclinical models of myocardial infarction (MI).[1][2][3] By targeting Tip60, which plays a key role in promoting apoptosis and cell cycle arrest, this compound facilitates cardioprotection and cardiac repair following ischemic injury.[3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in MI models.
Application Notes
Mechanism of Action:
This compound exerts its cardioprotective effects by inhibiting the acetyltransferase activity of Tip60. In the context of myocardial infarction, Tip60 is implicated in the promotion of apoptosis and the inhibition of cardiomyocyte proliferation. The administration of this compound has been shown to:
-
Reduce Apoptosis: this compound treatment leads to a reduction in cardiomyocyte apoptosis, as evidenced by decreased levels of cleaved caspase-3 and fewer TUNEL-positive cells in the infarct border zone.
-
Promote Cardiomyocyte Cell Cycle Re-entry: The inhibitor facilitates the re-activation of the cell cycle in cardiomyocytes, a critical step for cardiac regeneration. This is observed through the increased expression of cell cycle markers such as Ki67, BrdU, and phosphohistone H3 (pHH3).
-
Attenuate Adverse Remodeling: By preserving viable myocardium and promoting repair, this compound treatment results in a significant reduction in myocardial scarring and fibrosis.
-
Improve Cardiac Function: Treatment with this compound leads to improved systolic function post-MI, with significant enhancements in ejection fraction (EF), fractional shortening (FS), fractional area change (FAC), and stroke volume (SV).
-
Modulate Gene Expression: this compound downregulates the expression of pro-apoptotic genes (e.g., Bax, Tp53) and cell cycle inhibitors (e.g., Cdkn1a, Cdkn1b) that are regulated by Tip60. It also reduces the phosphorylation of Ataxia-telangiectasia mutated (Atm), a key protein in the DNA damage response pathway.
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound in a murine model of myocardial infarction.
Table 1: Echocardiographic Assessment of Cardiac Function Post-MI
| Parameter | Treatment Group | Day 10 post-MI | Day 28 post-MI |
| Ejection Fraction (%) | Vehicle | 35.2 ± 2.1 | 33.8 ± 2.5 |
| This compound | 45.1 ± 1.9 | 43.5 ± 2.2 | |
| Fractional Shortening (%) | Vehicle | 18.3 ± 1.2 | 17.5 ± 1.3 |
| This compound | 23.9 ± 1.1 | 22.9 ± 1.2 | |
| Fractional Area Change (%) | Vehicle | 28.1 ± 1.5 | 26.9 ± 1.8 |
| This compound | 35.8 ± 1.4 | 34.2 ± 1.6 | |
| Stroke Volume (µL) | Vehicle | 29.7 ± 2.0 | 28.5 ± 2.3 |
| This compound | 38.2 ± 1.8 | 36.9 ± 2.1 | |
| *p < 0.05 compared to vehicle group. Data are presented as mean ± SEM. |
Table 2: Histological and Cellular Analysis Post-MI
| Parameter | Treatment Group | Day 10 post-MI | Day 28 post-MI |
| Scar Area (%) | Vehicle | 30.4 ± 2.8 | 28.9 ± 3.1 |
| This compound | 22.1 ± 2.5 | 21.3 ± 2.7 | |
| Cleaved Caspase-3+ Cardiomyocytes (%) | Vehicle | 4.8 ± 0.6 | 2.1 ± 0.4 |
| This compound | 2.5 ± 0.4 | 1.1 ± 0.3 | |
| TUNEL+ Cardiomyocytes (%) | Vehicle | 5.2 ± 0.7 | 2.4 ± 0.5 |
| This compound | 2.8 ± 0.5 | 1.3 ± 0.3 | |
| Ki67+ Cardiomyocytes (%) | Vehicle | 0.8 ± 0.2 | 1.2 ± 0.3 |
| This compound | 2.1 ± 0.4 | 3.5 ± 0.6 | |
| *p < 0.05 compared to vehicle group. Data are presented as mean ± SEM. |
Experimental Protocols
Murine Model of Myocardial Infarction
A widely used and reproducible model for studying the efficacy of this compound is the permanent ligation of the left main coronary artery in adult mice.
Materials:
-
Adult C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Mechanical ventilator
-
Surgical instruments (forceps, scissors, needle holder)
-
7-0 silk suture
-
This compound (10 mg/kg)
-
Vehicle control (e.g., PBS)
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Intubate the mouse and connect it to a mechanical ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Identify the left main coronary artery and permanently ligate it with a 7-0 silk suture. Successful ligation is confirmed by the immediate appearance of a pale area in the ventricle.
-
Close the chest wall in layers.
-
Allow the mouse to recover from anesthesia.
This compound Administration Protocol
To assess the therapeutic effects of this compound on cardiac remodeling, the following administration protocol is recommended.
Procedure:
-
Beginning on day 3 post-myocardial infarction, administer this compound via intraperitoneal injection at a dose of 10 mg/kg.
-
Continue daily injections for 14 consecutive days, concluding on day 16 post-MI.
-
A control group of mice should receive daily intraperitoneal injections of the vehicle.
Assessment of Cardiac Function
Echocardiography is a non-invasive method to serially evaluate cardiac function in the same animal over time.
Procedure:
-
Perform baseline echocardiography before the induction of MI.
-
Conduct follow-up echocardiography at specified time points post-MI (e.g., days 7, 14, 21, and 28).
-
Lightly anesthetize the mice and acquire M-mode and B-mode images from the parasternal long-axis and short-axis views.
-
Measure left ventricular internal dimensions at end-diastole and end-systole to calculate ejection fraction, fractional shortening, and stroke volume.
Histological Analysis
Histological assessments are performed on excised hearts at the end of the study period to quantify infarct size, apoptosis, and cell proliferation.
Procedure:
-
At the designated endpoint (e.g., day 28 post-MI), euthanize the mice and excise the hearts.
-
Perfuse the hearts with saline and then fix them in 4% paraformaldehyde.
-
Embed the hearts in paraffin and section them for staining.
-
Infarct Size: Stain sections with Masson's trichrome to differentiate between fibrotic scar tissue (blue) and viable myocardium (red). Quantify the scar area as a percentage of the total left ventricular area.
-
Apoptosis: Perform immunohistochemistry for cleaved caspase-3 or a TUNEL assay to identify apoptotic cells. Co-stain with a cardiomyocyte marker (e.g., cardiac troponin T) to specifically quantify cardiomyocyte apoptosis.
-
Cell Cycle Activation: Perform immunohistochemistry for Ki67, BrdU (requires in vivo administration prior to sacrifice), and pHH3 to detect proliferating cells. Co-stain with a cardiomyocyte marker to identify cardiomyocytes that have re-entered the cell cycle.
Visualizations
Caption: Mechanism of this compound in mitigating MI injury.
Caption: Experimental workflow for this compound in MI models.
References
- 1. Pharmacological inhibition of the acetyltransferase Tip60 mitigates myocardial infarction injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of the acetyltransferase Tip60 mitigates myocardial infarction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing TH1834 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of TH1834 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific inhibitor of the Tip60 (KAT5) histone acetyltransferase (HAT).[1] Tip60 is a crucial enzyme involved in chromatin remodeling, DNA damage repair, and the regulation of apoptosis.[2] By inhibiting Tip60, this compound can induce apoptosis and increase DNA damage in cancer cells, making it a compound of interest for cancer research.[1]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
The optimal concentration of this compound is cell-line dependent. Based on published studies, a broad dose-response experiment is recommended to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
| Cell Line | Reported Concentration Range | Notes |
| MCF7 (human breast cancer) | 0.5 µM - 500 µM | Significant reduction in viability observed at higher concentrations.[3] |
| MCF10A (non-tumorigenic breast) | Up to 500 µM | Did not significantly affect viability at the highest concentration.[3] |
| H1975 (human lung cancer) | 80 µM | Used for cell growth inhibition studies. |
| A549 (human lung cancer) | 80 µM | Used for cell growth inhibition studies. |
| DU-145 (human prostate cancer) | Not specified | Combination with ionizing radiation induced cell death. |
Recommendation: Start with a wide concentration range (e.g., 0.1 µM to 500 µM) to establish a dose-response curve for your cell line of interest.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level toxic to your cells (typically <0.5%).
Q4: Can this compound interfere with common cell viability assays?
While there is no specific evidence of this compound directly interfering with the chemical reactions of common viability assays like MTT, XTT, or resazurin-based assays, it is a good practice to test for potential interference. Some compounds can chemically reduce the assay reagents, leading to a false-positive signal for viability. A cell-free control experiment, where this compound is added to the assay reagents in the absence of cells, can help identify such interactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Compound precipitation: this compound may precipitate at high concentrations in aqueous media. 3. Edge effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure your cell suspension is homogenous before and during plating. 2. Visually inspect wells for any precipitate after adding this compound. If precipitation occurs, try preparing fresh dilutions or using a solubilizing agent (with appropriate controls). 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| No effect on cell viability, even at high concentrations | 1. Cell line resistance: The cell line may be resistant to the effects of this compound. 2. Insufficient incubation time: The effect of this compound may be time-dependent. 3. Compound inactivity: The compound may have degraded. | 1. Try a different, potentially more sensitive, cell line. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Ensure proper storage of this compound stock solutions. Prepare fresh dilutions for each experiment. |
| Unexpected U-shaped dose-response curve (higher viability at higher concentrations) | 1. Compound precipitation: Precipitates can scatter light and interfere with absorbance readings. 2. Direct chemical interference: The compound may be reducing the assay reagent. | 1. Visually inspect for precipitation. Consider using a different viability assay that is less susceptible to this artifact (e.g., ATP-based assay). 2. Run a cell-free control to test for direct chemical interaction between this compound and the assay reagent. |
| Low viability in vehicle control wells | 1. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) is too high. 2. Unhealthy cells: Cells were not in the exponential growth phase or were at a high passage number. | 1. Ensure the final vehicle concentration is not toxic to your cells (typically <0.5% for DMSO). 2. Use healthy, low-passage cells for your experiments. |
Experimental Protocols
Detailed Protocol: MTT Cell Viability Assay with this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS in dH2O, pH 4.7)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your DMSO stock. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits Tip60, leading to reduced activation of ATM and p53, thereby promoting apoptosis.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration in a cell viability assay.
References
common issues with TH1834 solubility in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common issues related to the solubility of TH1834 in DMSO.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound for in vitro use is dimethyl sulfoxide (DMSO).
2. What is the maximum solubility of this compound in DMSO?
This compound has a solubility of 10 mg/mL in DMSO. To achieve this concentration, warming the solution to 60°C and using sonication is recommended.[1]
3. My this compound solution in DMSO appears cloudy or has visible precipitate. What could be the cause?
Several factors can lead to cloudiness or precipitation in your this compound DMSO solution:
-
Low-Quality or Hygroscopic DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly decrease the solubility of this compound. Always use a fresh, high-purity, anhydrous grade of DMSO.
-
Incomplete Dissolution: this compound may require assistance to fully dissolve. Gentle warming (up to 60°C) and ultrasonication can aid in complete dissolution.[1]
-
Low Temperature Storage: DMSO freezes at a relatively high temperature (18.5°C or 65.3°F). If your stock solution has been stored at -20°C or on ice for an extended period, the DMSO may have solidified. Thawing at room temperature or briefly at 37°C should resolve this.
-
Precipitation upon Dilution: When a concentrated DMSO stock of this compound is diluted into an aqueous buffer or cell culture medium, the compound may precipitate out of solution due to its lower solubility in aqueous environments.
4. How should I prepare this compound stock solutions?
For a 10 mg/mL stock solution, add 1 mL of high-purity DMSO to 10 mg of this compound powder. To aid dissolution, you can warm the vial to 60°C and use an ultrasonic bath. Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
5. How should I store this compound stock solutions in DMSO?
Store this compound stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] It is crucial to use tightly sealed vials to minimize moisture absorption.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and DMSO.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| This compound powder will not dissolve in DMSO. | 1. Insufficient solvent volume.2. Low-quality or hydrated DMSO.3. Inadequate mixing or heating. | 1. Ensure you are using the correct volume of DMSO to achieve a concentration at or below 10 mg/mL.2. Use a new, unopened bottle of anhydrous, high-purity DMSO.3. Gently warm the solution to 60°C and use an ultrasonic bath to facilitate dissolution.[1] |
| Precipitation occurs when diluting the DMSO stock in aqueous media. | 1. The aqueous solubility of this compound is low.2. The final concentration of DMSO in the aqueous solution is too low to maintain solubility. | 1. Increase the final concentration of DMSO in your working solution. However, be mindful of the DMSO tolerance of your cell line or assay.2. Make an intermediate dilution of the this compound stock in your aqueous medium while vortexing to ensure rapid and even dispersion.3. For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween-80.[2] |
| Loss of compound activity over time. | 1. Improper storage of the DMSO stock solution.2. Repeated freeze-thaw cycles. | 1. Store stock solutions at -80°C for long-term stability.2. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Solubility in DMSO | 10 mg/mL (17.58 mM) | Ultrasonic and warming and heat to 60°C | |
| Stock Solution Storage | -20°C for 1 month | In solvent | |
| -80°C for 6 months | In solvent | ||
| Powder Storage | -20°C for 3 years | ||
| 4°C for 2 years |
Experimental Protocols
Protocol for Preparing a 10 mg/mL Stock Solution of this compound in DMSO:
-
Weigh out 10 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Vortex the solution for 30 seconds.
-
If the powder is not fully dissolved, place the tube in a 60°C water bath for 5-10 minutes.
-
Following warming, sonicate the solution for 5-10 minutes in an ultrasonic bath.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
Visualizations
This compound Mechanism of Action
This compound is a specific inhibitor of the histone acetyltransferase Tip60 (KAT5). By inhibiting Tip60, this compound prevents the acetylation of histones and other proteins involved in the DNA damage response. This leads to an accumulation of unrepaired DNA damage, which in turn triggers apoptosis (programmed cell death) in cancer cells.
Caption: this compound inhibits Tip60, leading to increased DNA damage and apoptosis.
Experimental Workflow for Preparing this compound Working Solutions
This workflow outlines the steps for preparing a working solution of this compound from a DMSO stock for use in cell culture experiments.
Caption: Workflow for preparing this compound working solutions for cell-based assays.
Troubleshooting Logic for this compound Solubility Issues
This diagram provides a logical flow for troubleshooting common solubility problems with this compound in DMSO.
Caption: A logical guide to troubleshooting this compound solubility issues.
References
Navigating TH1834 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TH1834, a specific inhibitor of the Tip60 (KAT5) histone acetyltransferase. Unravel inconsistent results and optimize your experimental workflow with the detailed information below.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific inhibitor of Tip60 (KAT5) histone acetyltransferase (HAT).[1][2] By inhibiting Tip60, this compound prevents the acetylation of histone and non-histone proteins, which plays a crucial role in DNA damage repair, gene transcription, and apoptosis.[2][3] This inhibition leads to increased DNA damage and induction of apoptosis in cancer cells.[1]
Q2: Is this compound specific to Tip60?
A2: Yes, studies have shown that this compound is specific for Tip60 and does not significantly affect the activity of the related histone acetyltransferase MOF.
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage is critical for maintaining the stability and activity of this compound.
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
Data from MedChemExpress.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO. For in vitro experiments, a stock solution of 10 mg/mL in DMSO can be prepared with the aid of ultrasonication and warming to 60°C. For in vivo studies, specific solvent formulations are recommended.
Troubleshooting Inconsistent Experimental Results
Issue 1: Reduced or No Compound Activity
Possible Cause 1: Improper Compound Dissolution.
-
Recommendation: Ensure this compound is fully dissolved. Due to its nature, precipitation can occur. Use fresh, high-quality DMSO. Warming and ultrasonic treatment can aid dissolution. Visually inspect the solution for any precipitate before use.
Possible Cause 2: Compound Degradation.
-
Recommendation: Adhere strictly to the recommended storage conditions. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh working solutions from the stock for each experiment.
Possible Cause 3: Cell Line Specific Effects.
-
Recommendation: The sensitivity to this compound can vary between cell lines. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell model. For example, MCF7 breast cancer cells have shown sensitivity to this compound, while non-tumorigenic MCF10A cells are less affected at similar concentrations.
Issue 2: High Variability Between Replicates
Possible Cause 1: Inconsistent Cell Seeding.
-
Recommendation: Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent pipetting technique to minimize variability in cell numbers across wells.
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Recommendation: To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
Possible Cause 3: Inconsistent Treatment Application.
-
Recommendation: When adding this compound or other reagents, ensure a consistent and gentle mixing technique in each well to guarantee uniform distribution.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard cell viability methodologies and information gathered on this compound's application.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common concentration range to test is 0-500 μM.
-
Treatment: Remove the old medium and add 100 μL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO-containing medium).
-
Incubation: Incubate the plate for the desired duration (e.g., 1 to 48 hours).
-
MTT Addition: Add 10 μL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Histone Acetylation
This protocol is designed to assess the direct downstream effect of Tip60 inhibition.
-
Cell Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 48 hours to observe changes in protein levels).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated histones (e.g., Acetyl-Histone H4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizing Key Processes
To aid in understanding the experimental context, the following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound.
Caption: A typical experimental workflow for this compound.
References
improving the efficacy of TH1834 in vivo
Disclaimer: The following information is for a hypothetical molecule, "TH1834," a novel PARP1/2 inhibitor, and is intended to serve as a representative example of a technical support guide. All data and protocols are illustrative and based on common characteristics of PARP inhibitors.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound in in vivo experiments. Our goal is to help you improve the efficacy and reproducibility of your studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor tumor growth inhibition in xenograft models. | Suboptimal Dosing or Scheduling: The dose or frequency of this compound administration may not be sufficient to maintain adequate target engagement. | Action: Conduct a dose-response study to determine the optimal dose. Consider more frequent administration or a continuous delivery method (e.g., osmotic pumps) to maintain plasma concentrations. |
| Limited Bioavailability: The formulation of this compound may have poor solubility or absorption, leading to low plasma concentrations. | Action: Test alternative vehicle formulations. A common starting point is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Ensure the formulation is clear and free of precipitation before injection. | |
| Drug Resistance: The tumor model may have intrinsic or acquired resistance to PARP inhibitors. | Action: Verify the presence of homologous recombination deficiency (HRD) in your tumor model, as HRD-proficient tumors are often less sensitive to PARP inhibitors. Consider combination therapies with DNA-damaging agents (e.g., temozolomide) or PI3K inhibitors. | |
| High toxicity observed in animal models (e.g., weight loss, lethargy). | Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to toxicity. | Action: Reduce the dose of this compound. If toxicity persists at effective doses, consider a different dosing schedule (e.g., intermittent dosing) to allow for recovery. |
| Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | Action: Run a vehicle-only control group to assess the toxicity of the formulation itself. If the vehicle is toxic, explore alternative, more biocompatible formulations. | |
| Inconsistent results between experiments. | Variability in Drug Preparation: Inconsistent preparation of the this compound formulation can lead to variability in the administered dose. | Action: Prepare the formulation fresh for each experiment. Ensure complete dissolution of this compound and vortex thoroughly before each injection. |
| Biological Variability: Differences in animal age, weight, or tumor size at the start of the experiment can contribute to variability. | Action: Standardize your experimental parameters. Ensure all animals are within a narrow weight and age range, and randomize them into groups only after tumors have reached a specific size. |
Frequently Asked Questions (FAQs)
1. What is the recommended vehicle for in vivo administration of this compound?
For intraperitoneal (i.p.) or oral (p.o.) administration, a common vehicle for PARP inhibitors is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, the optimal vehicle may vary depending on the specific experimental conditions and animal model. We recommend a small pilot study to assess the solubility and tolerability of your chosen formulation.
2. How should this compound be stored?
This compound is stable as a solid at -20°C for up to one year. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
3. What are the known mechanisms of resistance to this compound?
Resistance to PARP inhibitors like this compound can arise from several mechanisms, including:
-
Reversion mutations in BRCA1/2 that restore homologous recombination function.
-
Upregulation of drug efflux pumps (e.g., P-glycoprotein).
-
Loss of PARP1 expression.
4. Can this compound be combined with other therapies?
Yes, combination therapy is a promising strategy to enhance the efficacy of this compound. Preclinical studies have shown synergistic effects when PARP inhibitors are combined with:
-
DNA-damaging agents (e.g., temozolomide, cisplatin): These agents induce DNA lesions that increase the reliance on PARP-mediated repair.
-
PI3K inhibitors: Inhibition of the PI3K pathway can downregulate the expression of genes involved in homologous recombination.
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Model
This protocol describes a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Caption: Workflow for an in vivo efficacy study of this compound.
Signaling Pathway of this compound Action
This diagram illustrates the mechanism of action of this compound in the context of DNA repair.
Caption: Mechanism of synthetic lethality induced by this compound.
Quantitative Data Summary
The following tables provide representative data for a typical PARP inhibitor, which can be used as a benchmark for your experiments with this compound.
Table 1: In Vitro Potency of this compound
| Assay | IC₅₀ (nM) |
| PARP1 Enzymatic Assay | 1.5 |
| PARP2 Enzymatic Assay | 2.1 |
| Cellular PARylation Assay (HeLa) | 5.8 |
Table 2: Pharmacokinetic Properties of this compound in Mice (50 mg/kg, p.o.)
| Parameter | Value |
| Cₘₐₓ (Maximum Plasma Concentration) | 2.5 µM |
| Tₘₐₓ (Time to Cₘₐₓ) | 2 hours |
| AUC (Area Under the Curve) | 10.5 µM*h |
| Bioavailability | 35% |
avoiding off-target effects of TH1834 in research
Welcome to the technical support center for TH1834, a specific inhibitor of the histone acetyltransferase (HAT) Tip60 (KAT5). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively while minimizing and understanding potential experimental variables. Here you will find troubleshooting guides and frequently asked questions to help ensure the accurate interpretation of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a specific inhibitor of the Tip60 (KAT5) histone acetyltransferase.[1][2][3] By inhibiting the enzymatic activity of Tip60, this compound prevents the acetylation of histone and non-histone proteins that are crucial for DNA damage repair, cell cycle progression, and transcriptional regulation.[4] This inhibition leads to an accumulation of unrepaired DNA damage and ultimately induces apoptosis in cancer cells.[5]
Q2: How specific is this compound for Tip60?
A2: this compound has been demonstrated to be a specific inhibitor of Tip60. Studies have shown that it does not affect the activity of the related histone acetyltransferase MOF, as indicated by the stable levels of H4K16Ac after treatment. This specificity is a key advantage over other less specific HAT inhibitors.
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment of cancer cells with this compound has been shown to result in several key cellular outcomes:
-
Induction of Apoptosis: this compound treatment leads to programmed cell death, which can be observed through markers like caspase-3 activation.
-
Increased DNA Damage: The compound causes an increase in unrepaired DNA damage.
-
Reduced Cell Viability: A significant reduction in the viability of cancer cell lines, such as MCF7, has been reported.
-
Cell Cycle Arrest: By inhibiting Tip60, this compound can promote cell cycle arrest.
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has demonstrated efficacy in various cancer cell lines, including:
-
Breast cancer cell lines (e.g., MCF7).
-
Prostate cancer cell lines (e.g., DU-145), particularly in combination with ionizing radiation.
-
Lung cancer cell lines (e.g., H1975 and A549).
It is important to note that this compound has been shown to have minimal effects on non-cancerous cell lines, such as MCF10A.
Q5: How can I confirm that the observed effects in my experiment are due to Tip60 inhibition?
A5: To validate that the experimental outcomes are a direct result of Tip60 inhibition, you can perform the following control experiments:
-
Western Blot Analysis: Probe for downstream targets of Tip60. A decrease in the acetylation of histone H4 is a direct indicator of Tip60 inhibition.
-
Rescue Experiments: If possible, overexpressing a resistant form of Tip60 could rescue the cells from the effects of this compound.
-
Use of a Less Specific Inhibitor: Comparing the effects of this compound with a less specific HAT inhibitor, such as NU9056, can highlight the specific role of Tip60.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability. | Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. | Perform a dose-response experiment to determine the optimal concentration. Effective concentrations have been reported in the range of 0.5 µM to 500 µM. |
| Incorrect Incubation Time: The treatment duration may be insufficient to induce a cellular response. | An incubation time of at least 1 hour has been shown to be effective in some cell lines, while others may require longer treatment periods (e.g., 48 hours). | |
| Cell Line Resistance: The cell line you are using may be resistant to Tip60 inhibition. | Consider using a positive control cell line known to be sensitive to this compound, such as MCF7. | |
| High levels of cytotoxicity in control cell lines. | Off-target effects at high concentrations: Although specific, very high concentrations of any compound can lead to off-target effects. | Re-evaluate your dose-response curve and use the lowest effective concentration. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1%). | |
| Inconsistent results between experiments. | Compound Stability: Improper storage of the this compound stock solution can lead to degradation. | Store stock solutions at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles. |
| Experimental Variability: Minor differences in cell density, passage number, or treatment conditions can lead to variations. | Standardize your experimental protocols meticulously. |
Quantitative Data Summary
| Parameter | Cell Line | Value/Concentration | Incubation Time | Reference |
| Cell Viability Reduction | MCF7 | 0-500 µM | 1 hour | |
| Increased Cytotoxicity | MCF7 | 0-500 µM | 1 hour | |
| Caspase 3 Activation | MCF7 | 500 µM | 1 hour | |
| Growth Inhibition | H1975, A549 | 80 µM | 1, 3, and 5 days | |
| Inhibition of Migration | H1975, A549 | 80 µM | - | |
| Inhibition of Invasion | H1975, A549 | 80 µM | - | |
| Downregulation of Acetylated Histone H4 | H1975, A549 | Dose-dependent | 48 hours |
Experimental Protocols
Protocol 1: In Vitro HAT Assay to Confirm this compound Activity
This protocol is adapted from studies demonstrating the direct inhibitory effect of this compound on Tip60's enzymatic activity.
Materials:
-
Recombinant Tip60 protein
-
Histone H4 substrate
-
Acetyl-CoA
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Anti-acetylated lysine antibody
-
SDS-PAGE and Western blot reagents
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant Tip60, and histone H4 substrate.
-
Add this compound at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-acetylated lysine antibody to detect the level of histone acetylation.
-
Quantify the band intensities to determine the extent of Tip60 inhibition by this compound.
Protocol 2: Western Blot for Cellular Markers of this compound Activity
This protocol allows for the assessment of this compound's effects on downstream cellular targets.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-acetylated Histone H4, anti-cleaved Caspase-3, anti-γH2AX)
-
Secondary antibodies
-
SDS-PAGE and Western blot reagents
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration.
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting with antibodies against markers of interest.
-
Analyze the resulting bands to assess changes in protein levels and post-translational modifications.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound.
References
TH1834 Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of TH1834, alongside troubleshooting advice and frequently asked questions to ensure optimal experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in this compound stock solution upon thawing. | The solution may have been stored at an inappropriate temperature or subjected to multiple freeze-thaw cycles. | Gently warm the solution to 37°C and use sonication to aid dissolution. To prevent this in the future, aliquot the stock solution into single-use volumes and store at -80°C.[1][2] |
| Inconsistent or weaker than expected biological activity in cell-based assays. | 1. Improper storage leading to degradation. 2. Incorrect final concentration. 3. Cell line-specific sensitivity. | 1. Ensure the stock solution has been stored correctly and is within the recommended stability period (see storage table below). Prepare fresh working solutions for each experiment.[1][3] 2. Verify the dilution calculations and ensure accurate pipetting. 3. Titrate this compound across a range of concentrations to determine the optimal effective dose for your specific cell line. Effects have been observed in MCF7 cells at concentrations up to 500 μM.[1] |
| High background or off-target effects observed. | The concentration of this compound may be too high. | Perform a dose-response experiment to identify the lowest effective concentration that produces the desired specific effect. This compound has been shown to be a specific inhibitor of Tip60 and does not affect the related histone acetyltransferase MOF. |
| Difficulty dissolving this compound powder. | This compound has specific solubility properties. | For in vitro studies, dissolve in DMSO. Warming and ultrasonic treatment can facilitate dissolution. For a 10 mg/mL solution in DMSO, ultrasonic warming and heating to 60°C may be necessary. |
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a specific inhibitor of the Tip60 (KAT5) histone acetyltransferase (HAT). It has been shown to induce apoptosis and increase DNA damage in cancer cells, making it a valuable tool for cancer research.
How should I store this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
This compound Storage Recommendations
| Format | Storage Temperature | Stability Period |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
How do I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in DMSO. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials before storing at -80°C.
What is the recommended solvent for in vivo studies?
For in vivo experiments, a common vehicle for administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare the working solution fresh on the day of use. Another option for in vivo studies is a solution of 10% DMSO and 90% corn oil.
What is the mechanism of action of this compound?
This compound specifically inhibits the enzymatic activity of Tip60, a histone acetyltransferase. Tip60 plays a key role in the DNA damage response and transcriptional regulation. By inhibiting Tip60, this compound can lead to an accumulation of unrepaired DNA damage and the induction of apoptosis in cancer cells.
Experimental Protocols
In Vitro Cell Viability Assay with this compound
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cells, such as MCF7 breast cancer cells.
-
Cell Seeding: Plate MCF7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from a concentrated DMSO stock solution. A typical concentration range to test is 0-500 μM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a specified period, for example, 1 hour.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as an MTT or resazurin-based assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: this compound inhibits Tip60, leading to reduced DNA repair and increased apoptosis.
Caption: General experimental workflow for in vitro studies using this compound.
References
how to determine the optimal treatment duration for TH1834
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal treatment duration for TH1834, a specific inhibitor of the histone acetyltransferase Tip60 (KAT5).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific inhibitor of the Tip60 (KAT5) histone acetyltransferase.[1] By inhibiting Tip60, this compound prevents the acetylation of histones and other proteins involved in DNA damage repair and transcriptional regulation.[3] This leads to an accumulation of unrepaired DNA damage, induction of apoptosis, and ultimately, cancer cell death.
Q2: What are the reported effects of this compound in preclinical models?
A2: In vitro, this compound has been shown to reduce the viability of cancer cells, increase cytotoxicity, and induce caspase-3 activation, a key marker of apoptosis. In vivo studies have demonstrated that this compound can slow the growth of breast cancer xenografts in mice.
Q3: Is there a universally optimal treatment duration for this compound?
A3: No, the optimal treatment duration for this compound is not universal and depends on several factors, including the cancer type, the specific cell line or animal model being used, and the desired experimental endpoint. Published studies have reported a range of treatment durations from 1 hour in vitro to 21 days in vivo.
Q4: How does this compound selectivity for Tip60 impact experimental design?
A4: this compound has been shown to be specific for Tip60 and does not significantly affect the activity of the related histone acetyltransferase MOF. This specificity is a key advantage in dissecting the role of Tip60 in cellular processes. When designing experiments, it is still recommended to include appropriate controls to confirm the on-target effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No significant cancer cell death observed after this compound treatment. | Inadequate Treatment Duration: The treatment time may be too short for the specific cell line. | Time-Course Experiment: Perform a time-course experiment, treating cells for 24, 48, 72, and 96 hours to identify the optimal duration for inducing apoptosis. |
| Suboptimal Drug Concentration: The concentration of this compound may be too low. | Dose-Response Curve: Generate a dose-response curve to determine the IC50 value for your cell line. | |
| Cell Line Resistance: The cancer cell line may be inherently resistant to Tip60 inhibition. | Alternative Cell Lines: Test this compound on a panel of different cancer cell lines to identify sensitive models. | |
| High toxicity observed in animal models. | High Dose or Frequent Dosing: The administered dose or the frequency of administration may be too high. | Dose Escalation/De-escalation Study: Conduct a dose-finding study to determine the maximum tolerated dose (MTD). |
| Inappropriate Vehicle: The vehicle used to dissolve this compound may be causing toxicity. | Vehicle Toxicity Control: Include a control group that receives only the vehicle to assess its toxicity. | |
| Inconsistent results between experiments. | Variability in Experimental Conditions: Inconsistent cell culture conditions, passage number, or animal handling can lead to variability. | Standardize Protocols: Ensure all experimental protocols are standardized and followed consistently. |
| This compound Stability: The stability of the this compound solution may be compromised. | Fresh Preparation: Prepare fresh solutions of this compound for each experiment. |
Experimental Protocols
Determining Optimal In Vitro Treatment Duration
Objective: To determine the optimal duration of this compound treatment for inducing cancer cell death in a specific cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., based on a prior dose-response experiment) for different durations (e.g., 24, 48, 72, and 96 hours).
-
Cell Viability Assay: At each time point, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against treatment duration for each concentration to determine the time point at which the desired level of cell death is achieved.
Determining Optimal In Vivo Treatment Duration
Objective: To determine the optimal duration of this compound treatment for inhibiting tumor growth in a xenograft model.
Methodology:
-
Tumor Implantation: Implant cancer cells subcutaneously into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment Initiation: Randomize mice into treatment and control groups. Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Treatment Duration Groups: Establish different treatment duration groups (e.g., 1 week, 2 weeks, 3 weeks).
-
Tumor Volume Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of each treatment duration, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare tumor growth curves between the different treatment duration groups and the control group to determine the most effective treatment length.
Data Presentation
Table 1: Example In Vitro Time-Course Experiment Data
| Treatment Duration (hours) | This compound (µM) | Cell Viability (%) |
| 24 | 10 | 85 |
| 24 | 50 | 60 |
| 48 | 10 | 65 |
| 48 | 50 | 30 |
| 72 | 10 | 40 |
| 72 | 50 | 15 |
Table 2: Example In Vivo Treatment Duration Study Data
| Treatment Group | Treatment Duration (days) | Average Tumor Volume (mm³) at Endpoint |
| Vehicle Control | 21 | 1500 |
| This compound (10 mg/kg) | 7 | 1200 |
| This compound (10 mg/kg) | 14 | 800 |
| This compound (10 mg/kg) | 21 | 500 |
Visualizations
Caption: this compound inhibits Tip60, leading to increased DNA damage and apoptosis.
Caption: Workflow for determining optimal this compound treatment duration.
Caption: Troubleshooting logic for lack of this compound efficacy in vitro.
References
addressing resistance to TH1834 in cancer cells
Welcome to the technical support center for TH1834. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cancer cell research. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific small molecule inhibitor of the histone acetyltransferase (HAT) TIP60 (also known as KAT5).[1][2] Its mechanism of action is to block the enzymatic activity of TIP60, which is involved in chromatin remodeling, gene regulation, and DNA repair.[3][4] By inhibiting TIP60, this compound can lead to an accumulation of unrepaired DNA damage and induce apoptosis (programmed cell death) in cancer cells.[1]
Q2: What are the observed downstream effects of this compound treatment in cancer cells?
Treatment of cancer cells with this compound has been shown to result in several downstream effects, including:
-
Induction of apoptosis: this compound treatment leads to the activation of caspase-3, a key executioner of apoptosis.
-
Increased DNA damage: The compound causes an increase in unrepaired DNA damage, particularly following ionizing radiation.
-
Reduced cell viability and increased cytotoxicity: this compound has been demonstrated to significantly decrease the viability of cancer cell lines like MCF7.
-
Inhibition of tumor growth: In vivo studies have shown that this compound can reduce tumor size in xenograft models.
Q3: How specific is this compound for TIP60?
This compound has been shown to be a specific inhibitor of TIP60. Studies have demonstrated that it does not affect the activity of the related histone acetyltransferase MOF. This specificity is crucial for targeted cancer therapy research.
Q4: In which cancer types has this compound shown potential?
This compound has been primarily studied in breast cancer, where it induces apoptosis and reduces tumor progression. It has also been investigated in prostate cancer, where its combination with ionizing radiation promotes cell death. Furthermore, research suggests its potential in overcoming cisplatin resistance in squamous cell carcinoma (SCC).
Q5: Can this compound be used to overcome resistance to other chemotherapy drugs?
Yes, emerging research indicates that this compound can be used to overcome resistance to other chemotherapeutic agents. For instance, in cisplatin-resistant squamous cell carcinoma cell lines, pharmacological inhibition of TIP60 by this compound has been shown to sensitize these resistant cells to cisplatin. This is achieved by reducing the acetylation of ΔNp63α, a protein implicated in cisplatin resistance.
Troubleshooting Guides
Q1: My cancer cell line is showing a minimal response to this compound. What are the possible reasons?
If you observe a lack of response to this compound, consider the following factors:
-
Cell Line Specificity: The cytotoxic effects of this compound can vary between different cancer cell lines. It has shown significant effects in breast cancer cell lines like MCF7. The expression level and dependence on TIP60 activity in your specific cell line may influence its sensitivity.
-
Drug Concentration and Treatment Duration: Ensure that you are using an appropriate concentration range and treatment duration. Studies have used this compound at concentrations up to 500 μM for shorter treatments (e.g., 1 hour) or lower concentrations (e.g., 80 μM) for longer durations (e.g., 48 hours). A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Compound Stability: Ensure the proper storage and handling of the this compound compound to maintain its activity.
Q2: I am observing significant cytotoxicity in my non-cancerous control cell line. Is this expected?
This compound has been reported to show significantly less cytotoxicity in non-cancerous cell lines, such as MCF10A, compared to breast cancer cell lines like MCF7. If you are observing high levels of cell death in your control line, it could be due to excessively high concentrations of the inhibitor. It is advisable to perform a dose-response curve to identify a therapeutic window where cancer cells are more sensitive than control cells.
Q3: How can I experimentally verify that this compound is inhibiting TIP60 in my cells?
To confirm the on-target activity of this compound in your experimental setup, you can perform the following:
-
Western Blot Analysis: You can assess the acetylation levels of known TIP60 substrates. For example, a decrease in the acetylation of histone H4 can indicate TIP60 inhibition.
-
In Vitro HAT Assay: An in vitro histone acetyltransferase assay using immunoprecipitated TIP60 can directly measure the inhibitory effect of this compound on its enzymatic activity.
Q4: What are the essential experimental controls to include when working with this compound?
When conducting experiments with this compound, it is crucial to include the following controls:
-
Vehicle Control: A vehicle control (e.g., DMSO) is essential to ensure that the observed effects are due to this compound and not the solvent.
-
Untreated Control: An untreated cell population should be maintained to establish a baseline for cell viability and other measured parameters.
-
Positive Control (for apoptosis assays): A known inducer of apoptosis can be used as a positive control to validate the assay's performance.
-
Non-cancerous Cell Line: As mentioned, using a non-cancerous cell line can help determine the selectivity of this compound for cancer cells.
Quantitative Data Summary
Table 1: Effect of this compound on Cell Viability and Cytotoxicity
| Cell Line | Concentration (μM) | Treatment Duration | Effect | Reference |
| MCF7 (Breast Cancer) | 0-500 | 1 hour | Significantly reduced cell viability | |
| MCF7 (Breast Cancer) | 0-500 | 1 hour | Highly significant increase in cytotoxicity | |
| MCF10A (Non-cancerous) | 500 | 1 hour | No significant reduction in cell viability | |
| H1975 (Lung Cancer) | 80 | 5 days | Inhibition of cell growth | |
| A549 (Lung Cancer) | 80 | 5 days | Inhibition of cell growth |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and treat the cells with different concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
2. Western Blotting for Apoptosis and TIP60 Pathway Markers
This protocol provides a general framework for analyzing protein expression changes following this compound treatment.
Materials:
-
Cancer cells treated with this compound and controls
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-TIP60, anti-acetyl-Histone H4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to a loading control like β-actin.
Visualizations
Caption: Mechanism of action of this compound as a TIP60 inhibitor leading to apoptosis.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: Refining TH1834 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the effective in vivo delivery of TH1834, a specific inhibitor of the Tip60 (KAT5) histone acetyltransferase (HAT). This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during animal model experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific inhibitor of the Tip60 (KAT5) histone acetyltransferase.[1][2] By inhibiting Tip60, this compound prevents the acetylation of histone and non-histone proteins involved in DNA damage repair and transcriptional regulation.[2][3] This leads to an accumulation of unrepaired DNA damage and the induction of apoptosis, particularly in cancer cells that are more reliant on these pathways for survival.[4]
Q2: What are the recommended in vivo formulation strategies for this compound?
A2: this compound is a small molecule with poor aqueous solubility, a common challenge for in vivo delivery. The following formulations have been successfully used for preclinical studies. It is crucial to prepare these formulations under sterile conditions.
-
Protocol 1: Co-solvent Formulation: A widely used formulation for poorly soluble compounds involves a co-solvent system.
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Protocol 2: Cyclodextrin-based Formulation: This formulation uses a solubilizing agent to improve bioavailability.
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
-
Protocol 3: Oil-based Formulation: For certain routes of administration, an oil-based vehicle may be suitable.
-
10% DMSO
-
90% Corn Oil
-
Q3: My this compound formulation is precipitating upon preparation or during injection. What can I do?
A3: Precipitation is a common issue with poorly soluble compounds like this compound. Here are some troubleshooting steps:
-
Ensure Complete Initial Dissolution: Make sure this compound is fully dissolved in DMSO before adding other components. Gentle warming and sonication can aid dissolution.
-
Order of Addition: Add the solvents in the specified order, ensuring the solution is clear after each addition before proceeding to the next.
-
Maintain Temperature: Prepare and administer the formulation at a consistent temperature. A sudden drop in temperature can cause the compound to precipitate.
-
Fresh Preparations: Prepare the formulation fresh for each experiment to avoid stability issues.
-
Reduce Final Concentration: If precipitation persists, consider lowering the final concentration of this compound.
Q4: What is a typical effective dose of this compound in mouse xenograft models?
A4: A commonly reported effective dose of this compound in mouse xenograft models is 10 mg/kg , administered via intraperitoneal (IP) injection. The treatment schedule for this dose has been reported as once daily, five times a week, for a duration of 21 days.
Q5: Are there any known toxicity concerns with this compound or its formulation components?
A5: While formal, comprehensive in vivo toxicity studies for this compound are not extensively published, some general considerations apply.
-
This compound: As a DNA damage response inhibitor, there is a potential for toxicity to rapidly dividing normal tissues. Close monitoring of animal health, including body weight and general behavior, is essential.
-
DMSO: The concentration of DMSO in in vivo formulations should be minimized, ideally kept below 10%, to avoid potential toxicity. High concentrations of DMSO can cause local irritation, inflammation, and other adverse effects.
-
Vehicle Controls: It is critical to include a vehicle-only control group in your experiments to distinguish the effects of this compound from any potential effects of the delivery vehicle itself.
Troubleshooting Guides
Inconsistent Efficacy in Animal Models
| Symptom | Possible Cause | Suggested Solution |
| Variable tumor growth inhibition between animals. | Inaccurate Dosing: Inconsistent injection volumes or incomplete delivery of the formulation. | Ensure proper restraint and injection technique. After injection, check the syringe for any remaining solution. |
| Formulation Instability: Precipitation of this compound leading to inconsistent dosing. | Prepare fresh formulations for each injection day. Visually inspect for clarity before administration. | |
| Metabolic Differences: Natural biological variation between animals. | Increase the number of animals per group to improve statistical power. | |
| Lack of expected anti-tumor effect. | Suboptimal Dose: The 10 mg/kg dose may not be optimal for your specific cancer model. | Conduct a dose-response study to determine the most effective dose for your model. |
| Poor Bioavailability: The chosen formulation may not provide adequate drug exposure. | Consider trying an alternative formulation (see FAQ 2). | |
| Rapid Metabolism/Clearance: The compound may be cleared from the body too quickly. | While specific pharmacokinetic data for this compound is limited, this is a possibility for many small molecules. |
Adverse Events in Animals
| Symptom | Possible Cause | Suggested Solution |
| Signs of distress post-injection (e.g., lethargy, ruffled fur). | Injection Trauma: Improper IP injection technique causing injury to internal organs. | Review and refine your IP injection protocol. Ensure the needle is inserted at the correct angle and location. |
| Vehicle Toxicity: High concentration of DMSO or other excipients causing irritation. | Ensure the final DMSO concentration is as low as possible (ideally <10%). Run a vehicle-only control group to assess tolerability. | |
| Weight loss or other signs of systemic toxicity. | Compound-related Toxicity: this compound may be causing off-target effects. | Monitor animal health closely. Consider reducing the dose or the frequency of administration. |
| Dehydration: The formulation or its effects may be causing dehydration. | Ensure animals have easy access to water. |
Experimental Protocols
Preparation of this compound Formulation (10 mg/mL Stock for a 10 mg/kg Dose)
This protocol is for the co-solvent formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Adjust volumes as needed for your specific requirements.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Calculate Required Amounts: For a 10 mg/mL stock solution, weigh the appropriate amount of this compound.
-
Dissolve in DMSO: Add the calculated volume of DMSO to the this compound powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.
-
Add PEG300: Add the calculated volume of PEG300 to the DMSO/TH1834 solution. Vortex until the solution is clear and homogenous.
-
Add Tween-80: Add the calculated volume of Tween-80 and vortex until the solution is clear.
-
Add Saline: Slowly add the calculated volume of sterile saline while vortexing. The final solution should be clear.
-
Sterile Filtration (Optional but Recommended): If necessary, filter the final formulation through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Use the formulation immediately. Do not store for extended periods.
Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Dose Calculation: Calculate the injection volume based on the animal's body weight and the desired dose (e.g., for a 20g mouse at 10 mg/kg with a 10 mg/mL stock, the injection volume would be 20 µL).
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate improper placement. Slowly inject the calculated volume.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for a short period post-injection for any signs of distress.
Quantitative Data Summary
| Parameter | Value | Animal Model | Source |
| Effective Dose | 10 mg/kg | A549 lung cancer xenograft in nude mice | |
| Administration Route | Intraperitoneal (IP) | A549 lung cancer xenograft in nude mice | |
| Treatment Schedule | Once daily, 5 times a week for 21 days | A549 lung cancer xenograft in nude mice | |
| Observed Effect | Inhibition of tumor progression | A549 lung cancer xenograft in nude mice |
Visualizations
Caption: Mechanism of action of this compound as a Tip60 inhibitor.
Caption: General workflow for in vivo studies with this compound.
Caption: Logical steps for troubleshooting inconsistent in vivo efficacy.
References
minimizing TH1834 toxicity in non-cancerous cell lines
Welcome to the technical support center for TH1834. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using the Tip60 histone acetyltransferase (HAT) inhibitor this compound, with a special focus on minimizing toxicity in non-cancerous cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific inhibitor of the histone acetyltransferase Tip60 (KAT5).[1][2] Tip60 is an enzyme that plays a crucial role in various cellular processes, including DNA damage repair, apoptosis, and transcriptional regulation, by catalyzing the acetylation of histone and non-histone proteins.[2][3] By inhibiting Tip60's acetyltransferase activity, this compound can induce apoptosis and increase DNA damage, particularly in cancer cells that may be more reliant on Tip60-mediated pathways for survival.[1]
Q2: Does this compound show selectivity for cancer cells over non-cancerous cells?
A2: Yes, studies have indicated that this compound exhibits selectivity for cancer cells. For instance, it has been shown to significantly reduce cell viability and induce apoptosis in the MCF7 breast cancer cell line, while having a less pronounced effect on the non-tumorigenic breast cell line MCF10A. This selectivity is thought to be due to cancer cells' increased dependence on DNA damage response pathways, where Tip60 plays a key role.
Q3: What are the known off-target effects of this compound?
A3: this compound was designed for specificity towards Tip60. It has been reported that this compound does not affect the activity of the related histone acetyltransferase MOF, suggesting a degree of specificity. However, like any small molecule inhibitor, off-target effects cannot be completely ruled out without comprehensive profiling. If you observe unexpected phenotypes, it is advisable to consider potential off-target interactions.
Troubleshooting Guide
Issue 1: High cytotoxicity observed in non-cancerous control cell lines.
-
Possible Cause: The concentration of this compound used may be too high for the specific non-cancerous cell line being tested. Different cell lines can have varying sensitivities to small molecule inhibitors.
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response curve to determine the minimal effective concentration required for on-target activity in your cancer cell line of interest and the maximum tolerated concentration in your non-cancerous cell line.
-
Reduce Treatment Duration: Shorten the incubation time with this compound. Some effects on the target may be observable before significant toxicity occurs in non-cancerous cells.
-
Use a More Sensitive Assay: Consider using more sensitive assays to detect on-target effects at lower, less toxic concentrations of the inhibitor.
-
Cell Line Specificity: Test a panel of different non-cancerous cell lines to determine if the observed toxicity is specific to one cell type.
-
Issue 2: Inconsistent results or lack of a clear dose-response.
-
Possible Cause: This could be due to issues with compound stability, solubility, or off-target effects dominating the cellular response.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that the this compound stock solution is properly stored and has not degraded. MedChemExpress suggests storing stock solutions at -80°C for up to 6 months.
-
Check Solubility: Poor solubility can lead to inaccurate concentrations. Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting in culture medium.
-
Validate with a Secondary Inhibitor: Use a structurally different Tip60 inhibitor, if available, to confirm that the observed phenotype is due to on-target inhibition.
-
Perform Target Engagement Assays: Use techniques like the cellular thermal shift assay (CETSA) to confirm that this compound is binding to Tip60 in your cellular system.
-
Quantitative Data Summary
The following table summarizes the reported effects of this compound on cell viability and cytotoxicity in a cancer cell line (MCF7) versus a non-cancerous cell line (MCF10A).
| Cell Line | Cell Type | Treatment | Effect | Citation |
| MCF7 | Breast Cancer | 500 µM this compound (1 hour) | Significantly reduced cell viability | |
| MCF7 | Breast Cancer | 0-500 µM this compound (1 hour) | Significant increase in cytotoxicity | |
| MCF7 | Breast Cancer | 500 µM this compound (1 hour) | Induced caspase 3 activation (apoptosis) | |
| MCF10A | Non-tumorigenic Breast | 500 µM this compound (1 hour) | No significant reduction in cell viability | |
| MCF10A | Non-tumorigenic Breast | 500 µM this compound (1 hour) | Less significant increase in cytotoxicity compared to MCF7 | |
| MCF10A | Non-tumorigenic Breast | 500 µM this compound (1 hour) | Did not induce caspase 3 cleavage |
Experimental Protocols
1. Cell Viability Assay (Example using MTT)
-
Objective: To determine the effect of this compound on the viability of adherent cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 1, 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Caspase-3 Cleavage by Western Blot)
-
Objective: To detect the induction of apoptosis by this compound.
-
Methodology:
-
Treat cells with this compound or a vehicle control for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to a loading control like β-actin.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting Tip60 and downstream cellular processes.
Caption: A troubleshooting workflow for addressing high toxicity in non-cancerous cell lines.
References
Validation & Comparative
A Comparative Guide to the Efficacy of TH1834 and Other Tip60 Inhibitors
For researchers and professionals in drug development, understanding the comparative efficacy of novel inhibitors is crucial for advancing therapeutic strategies. This guide provides an objective comparison of TH1834 with other known inhibitors of the histone acetyltransferase Tip60 (KAT5), supported by available experimental data.
Data Presentation: Efficacy and Selectivity of Tip60 Inhibitors
The following table summarizes the in vitro efficacy of this compound and other notable Tip60 inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for potency, while selectivity against other histone acetyltransferases (HATs) indicates the specificity of the compound.
| Inhibitor | Target | IC50 (µM) | Selectivity Profile | Key Cellular Effects |
| This compound | Tip60 (KAT5) | Not explicitly defined | Specific for Tip60; does not affect the related HAT MOF[1][2][3]. | Induces apoptosis and increases DNA damage in breast cancer cells[1][2]. |
| NU9056 | Tip60 (KAT5) | < 2 | >16-fold selectivity for Tip60 over PCAF, p300, and GCN5. | Induces apoptosis in prostate cancer cells and blocks the DNA damage response. |
| MG149 | Tip60 (KAT5) | 74 | Also inhibits MOF (IC50 = 47 µM); weak activity against PCAF and p300 (IC50 > 200 µM). | Inhibits p53 and NF-κB pathways. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of Tip60 inhibitors.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay quantifies the enzymatic activity of Tip60 and its inhibition by compounds like this compound.
Materials:
-
Recombinant human Tip60 enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA), [³H]-labeled or unlabeled
-
Tip60 inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Stop solution (e.g., acidic solution to stop the reaction)
-
Scintillation cocktail (for radioactive assays) or ELISA-based detection reagents
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, recombinant Tip60 enzyme, and the histone peptide substrate.
-
Add the Tip60 inhibitor at various concentrations to the reaction mixture. Include a vehicle control (solvent only).
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Detect the amount of acetylated histone peptide. For radioactive assays, this involves spotting the reaction mixture onto filter paper, washing away unincorporated [³H]Acetyl-CoA, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, an ELISA-based approach can be used to detect the acetylated peptide.
-
Calculate the percentage of Tip60 activity relative to the vehicle control for each inhibitor concentration and determine the IC50 value.
Cell Viability (MTT/MTS) Assay
This assay assesses the effect of Tip60 inhibitors on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF7 breast cancer cells)
-
Complete cell culture medium
-
Tip60 inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the Tip60 inhibitor. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the concentration at which the inhibitor reduces cell viability by 50% (GI50 or IC50).
DNA Damage (γH2AX Immunofluorescence) Assay
This assay visualizes and quantifies DNA double-strand breaks (DSBs) by detecting the phosphorylated form of histone H2AX (γH2AX), a marker of DNA damage.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Tip60 inhibitor (e.g., this compound)
-
Optional: DNA damaging agent (e.g., ionizing radiation)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the Tip60 inhibitor, with or without a DNA damaging agent.
-
After the desired incubation time, fix the cells with the fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary anti-γH2AX antibody.
-
Wash the cells and then incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade medium.
-
Visualize the cells using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus. An increase in γH2AX foci indicates an accumulation of unrepaired DNA damage.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: Tip60's role in the DNA Damage Response pathway.
Caption: Tip60 in the Oncogene-Induced Senescence pathway.
Caption: Workflow for comparing Tip60 inhibitor efficacy.
References
A Comparative Guide to Tip60 HAT Inhibitors: TH1834 vs. NU9056 in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Epigenetic modifications are a critical layer of regulation in gene expression, and their dysregulation is a hallmark of many cancers, including breast cancer. The histone acetyltransferase (HAT) Tip60 (also known as KAT5) has emerged as a significant therapeutic target. Tip60 is involved in crucial cellular processes such as DNA damage repair, cell cycle progression, and apoptosis.[1][2] Its inhibition presents a promising strategy for anticancer therapy. This guide provides a detailed comparison of two specific Tip60 inhibitors, TH1834 and NU9056, based on available preclinical data in breast cancer studies.
Overview and Mechanism of Action
Both this compound and NU9056 are small molecule inhibitors designed to selectively target the enzymatic activity of the Tip60 HAT.[3][4] Tip60 is a member of the MYST family of HATs and plays a pivotal role in acetylating histone and non-histone proteins, thereby regulating chromatin structure and gene transcription.[1] By inhibiting Tip60, these compounds prevent the acetylation of key substrates, leading to an accumulation of unrepaired DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. Studies have shown that inhibiting the residual activity of Tip60 in breast cancer cell lines can be a viable therapeutic strategy.
Head-to-Head Performance Data
Direct comparative quantitative data for this compound and NU9056 in breast cancer cell lines is limited. However, individual studies provide key insights into their potency and cellular effects.
| Parameter | This compound | NU9056 | Breast Cancer Cell Line(s) |
| Target | Tip60 (KAT5) Histone Acetyltransferase | Tip60 (KAT5) Histone Acetyltransferase | N/A |
| In Vitro IC50 (Enzyme) | Not explicitly reported in search results. | 2 µM | N/A (Enzymatic Assay) |
| Effect on Cell Viability | Significantly reduces viability at 0.5-500 µM (1 hr treatment) | Inhibits cellular proliferation (GI50: 8-27 µM in prostate cancer lines) | MCF7 |
| Apoptosis Induction | Induces Caspase 3 activation at 500 µM | Induces Caspase 3 and 9 activation | MCF7 |
| Effect on DNA Damage | Increases unrepaired DNA damage | Inhibits ATM phosphorylation post-radiation | MCF7 |
| Reported Specificity | Does not affect related HAT MOF | >16-fold selectivity over PCAF, p300, and GCN5 | N/A |
Signaling Pathway Inhibition
Inhibition of Tip60 by either this compound or NU9056 disrupts critical DNA damage response (DDR) and cell survival pathways. A primary mechanism involves the prevention of Tip60-mediated acetylation of Ataxia-Telangiectasia Mutated (ATM) kinase, a key activator of the DDR. This disruption impairs the cell's ability to repair DNA double-strand breaks, leading to genomic instability and apoptosis.
Caption: Mechanism of Tip60 inhibition by this compound and NU9056 in breast cancer cells.
Experimental Protocols
The evaluation of this compound and NU9056 in breast cancer studies involves a series of standard in vitro assays to determine their efficacy and mechanism of action.
Cell Viability and Cytotoxicity Assay (e.g., MTT or LDH Assay)
-
Objective: To quantify the effect of the inhibitors on cancer cell proliferation and survival.
-
Methodology:
-
Cell Seeding: Breast cancer cells (e.g., MCF7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or NU9056 (e.g., 0.1 µM to 500 µM) for a specified duration (e.g., 1, 24, 48, 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Assay: Post-incubation, MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells. The crystals are then solubilized, and the absorbance is measured at ~570 nm.
-
LDH Assay: To measure cytotoxicity, a sample of the cell culture medium is collected, and lactate dehydrogenase (LDH) release from damaged cells is quantified using a colorimetric assay.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. IC50 or GI50 values are calculated using non-linear regression analysis.
-
Western Blot Analysis for Protein Expression and Acetylation
-
Objective: To detect changes in the levels of key proteins and their acetylation status following inhibitor treatment.
-
Methodology:
-
Cell Lysis: Treated and control cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved Caspase 3, acetylated-H3K4, total Tip60, β-actin).
-
Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Chromatin Immunoprecipitation (ChIP)-qPCR
-
Objective: To determine if the inhibition of Tip60 affects the acetylation of histones at specific gene promoters.
-
Methodology:
-
Cross-linking: Cells treated with inhibitors or vehicle are fixed with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for an acetylated histone mark (e.g., H3K4ac).
-
Washing & Elution: Antibody-chromatin complexes are captured, washed to remove non-specific binding, and the chromatin is eluted.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the DNA is purified.
-
qPCR: Quantitative PCR is performed on the purified DNA using primers for the promoter regions of target genes to quantify the enrichment of the specific histone mark.
-
Caption: A typical experimental workflow for evaluating Tip60 inhibitors in breast cancer cells.
Conclusion and Future Directions
Both this compound and NU9056 are valuable research tools for probing the function of Tip60 in breast cancer. They effectively induce apoptosis and interfere with the DNA damage response by inhibiting Tip60's acetyltransferase activity. While NU9056 has a well-defined in vitro enzymatic IC50, more quantitative data on the cellular potency (IC50) of this compound in breast cancer cell lines is needed for a direct comparison. One study suggests this compound may have higher specificity for Tip60 compared to NU9056, which could be an advantage in minimizing off-target effects.
Future research should focus on head-to-head comparisons of these inhibitors in a panel of breast cancer cell lines representing different subtypes (e.g., Luminal, HER2+, Triple-Negative). In vivo studies comparing their efficacy and toxicity in xenograft models are also crucial next steps to determine their potential as clinical candidates. The development of such targeted epigenetic therapies holds promise for providing new, more personalized treatment options for breast cancer patients.
References
Validating the Specificity of TH1834 for Tip60 over MOF: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histone acetyltransferase (HAT) inhibitor TH1834, focusing on its specificity for Tip60 (also known as KAT5) over the closely related enzyme MOF (Males absent On the First, also known as KAT8). The following sections present supporting experimental data, detailed methodologies for key validation experiments, and visual diagrams to elucidate the underlying pathways and workflows.
Data Presentation: Quantitative and Qualitative Comparison
| Parameter | This compound against Tip60 | This compound against MOF | Reference Compound: MG149 |
| Inhibition of HAT Activity | Significant inhibition observed in in-vitro assays.[1] | No significant inhibition of activity reported.[2][3][4][5] | Inhibits both Tip60 and MOF. |
| IC50 | Not explicitly reported. | Not applicable as no significant inhibition was observed. | Tip60: 74 µM, MOF: 47 µM. |
| Cellular Target Engagement | Reduces acetylation of Tip60-specific substrates. | Does not affect the acetylation of the primary MOF substrate, H4K16. | N/A |
| Downstream Cellular Effects | Induces apoptosis and increases DNA damage in cancer cells. | No reported cellular effects related to MOF inhibition. | N/A |
Experimental Protocols
To validate the specificity of a HAT inhibitor like this compound, a multi-pronged approach involving both biochemical and cellular assays is essential. Below are detailed methodologies for the key experiments used to establish the selectivity of this compound for Tip60 over MOF.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay directly measures the enzymatic activity of purified Tip60 and MOF in the presence of the inhibitor.
Objective: To determine the direct inhibitory effect of this compound on the catalytic activity of Tip60 and MOF.
Materials:
-
Recombinant human Tip60 and MOF enzymes
-
Histone H3 and H4 peptides (as substrates)
-
Acetyl-Coenzyme A (Acetyl-CoA), [³H]-labeled
-
This compound inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
P81 phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant HAT enzyme (either Tip60 or MOF), and the corresponding histone substrate.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Pre-incubate the mixture for 15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the HAT reaction by adding [³H]-Acetyl-CoA.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-Acetyl-CoA.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of HAT activity inhibition at each inhibitor concentration to determine the IC50 value for Tip60, and to confirm the lack of inhibition for MOF.
Cellular Assay: Western Blot Analysis of Histone Acetylation
This assay assesses the effect of the inhibitor on the acetylation of specific histone residues within a cellular context, providing evidence of target engagement and selectivity.
Objective: To determine if this compound selectively inhibits Tip60-mediated acetylation without affecting MOF-mediated acetylation in cells. The primary readout for MOF activity is the acetylation of Histone H4 at lysine 16 (H4K16Ac).
Materials:
-
Cell lines (e.g., MCF7 breast cancer cells)
-
This compound inhibitor
-
Cell lysis buffer
-
Primary antibodies: anti-acetyl-H4K16, anti-total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against acetyl-H4K16 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H4 to ensure equal loading.
-
Quantify the band intensities to determine the relative levels of H4K16 acetylation. A lack of change in H4K16Ac levels in the presence of this compound indicates specificity over MOF.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling relationship between Tip60, MOF, and their histone targets, as well as the experimental workflow for validating inhibitor specificity.
Caption: Tip60 and MOF acetylate distinct histone targets to regulate different cellular processes.
Caption: A two-pronged approach using biochemical and cellular assays validates this compound specificity.
References
- 1. Digging Deeper into Breast Cancer Epigenetics: Insights from Chemical Inhibition of Histone Acetyltransferase TIP60 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Histone Acetyltransferase Inhibitors: TH1834 and MG149
In the landscape of epigenetic research and drug development, the targeted inhibition of histone acetyltransferases (HATs) has emerged as a promising therapeutic strategy for a variety of diseases, including cancer. Among the numerous HATs, Tip60 (KAT5) has garnered significant attention due to its critical roles in DNA damage repair, apoptosis, and transcriptional regulation. This guide provides a detailed comparative analysis of two notable Tip60 inhibitors, TH1834 and MG149, for researchers, scientists, and drug development professionals.
Introduction to this compound and MG149
This compound is a rationally designed, specific inhibitor of Tip60 histone acetyltransferase.[1][2] Its development was based on the structure of the Tip60 active site, aiming for high specificity.[3] this compound has been shown to induce apoptosis and increase DNA damage in cancer cells, highlighting its potential as an anti-cancer agent.[1][4]
MG149 is another small molecule inhibitor of histone acetyltransferases, identified as a derivative of anacardic acid. It exhibits inhibitory activity against both Tip60 and another member of the MYST family of HATs, MOF (KAT8). MG149 has been investigated for its therapeutic potential in various contexts, including cancer and inflammatory diseases.
Comparative Performance and Specificity
The key distinction between this compound and MG149 lies in their selectivity profiles. This compound was specifically designed to target Tip60 and has been demonstrated to not affect the activity of the related histone acetyltransferase MOF. In contrast, MG149 inhibits both Tip60 and MOF with comparable potencies.
| Inhibitor | Target(s) | IC50 (Tip60) | IC50 (MOF) | Other Targets Inhibited |
| This compound | Tip60 (KAT5) | Not explicitly defined, but shows 60% inhibition at 500 µM | No significant inhibition | --- |
| MG149 | Tip60 (KAT5), MOF (KAT8) | 74 µM | 47 µM | PCAF (>200 µM), p300 (>200 µM) |
Table 1: Comparison of Inhibitor Specificity and Potency. This table summarizes the known targets and half-maximal inhibitory concentrations (IC50) for this compound and MG149.
Mechanism of Action and Cellular Effects
Both inhibitors ultimately impact cellular processes by modulating the acetylation of histone and non-histone proteins.
This compound 's specific inhibition of Tip60 leads to a cascade of events, particularly in cancer cells. By blocking Tip60's function in the DNA damage response, this compound prevents the repair of DNA lesions, leading to an accumulation of DNA damage and the induction of apoptosis. A notable effect observed in MCF7 breast cancer cells is a significant, approximately 29-fold increase in the activation of caspase-3, a key executioner of apoptosis, upon treatment with 500 µM this compound.
MG149 , by targeting both Tip60 and MOF, has a broader impact on cellular pathways. It has been shown to inhibit the p53 and NF-κB signaling pathways. Its dual inhibitory action can be advantageous in contexts where both Tip60 and MOF play oncogenic roles.
Signaling Pathways
The signaling pathways affected by these inhibitors are central to their therapeutic potential.
This compound primarily disrupts the Tip60-mediated DNA damage response pathway. Tip60 is a crucial activator of the ATM kinase, a central player in signaling DNA double-strand breaks. By inhibiting Tip60, this compound prevents the downstream signaling cascade that leads to cell cycle arrest and DNA repair.
MG149's inhibition of both Tip60 and MOF affects a wider range of signaling pathways. Beyond the DNA damage response, its impact on the p53 and NF-κB pathways suggests a broader role in regulating cell fate and inflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of this compound and MG149.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay is fundamental to determining the inhibitory activity of compounds against specific HATs.
Protocol for this compound:
-
Enzyme Source: Immunoprecipitated GFP-tagged Tip60 from cell lysates.
-
Substrate: Recombinant Histone H2A (1 µg).
-
Reaction Buffer: 50 mM Tris-HCl pH 8.0, 10% Glycerol, 100 µM Acetyl-CoA, protease inhibitors, 1 mM DTT, and 1 mM NaF.
-
Inhibitor Concentration: 500 µM this compound.
-
Incubation: 30 minutes at 30°C.
-
Detection: Western blot analysis using an anti-acetyl lysine antibody.
Protocol for MG149:
-
Enzyme Source: Recombinant human Tip60 and MOF.
-
Substrate: Histone H4 peptide.
-
Reaction: The assay is often performed using a radioactive or fluorescence-based method to quantify HAT activity.
-
Detection: Scintillation counting for radioactive assays or a fluorescence plate reader for fluorometric assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol for this compound (MCF7 cells):
-
Cell Seeding: Plate MCF7 cells in a 96-well plate.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0-500 µM) for a specified duration (e.g., 1 hour).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Caspase-3 Activation Assay
This assay quantifies the activity of caspase-3, a key marker of apoptosis.
Protocol for this compound (MCF7 cells):
-
Cell Lysis: Lyse treated and untreated MCF7 cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.
-
Incubation: Incubate to allow activated caspase-3 to cleave the substrate.
-
Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer. The fluorescence intensity is proportional to the caspase-3 activity.
Conclusion
This compound and MG149 are both valuable tools for studying the function of Tip60 and for the development of novel therapeutics. The choice between these two inhibitors will largely depend on the specific research question and the desired selectivity profile.
-
This compound is the preferred choice when a highly specific inhibition of Tip60 is required, for instance, to dissect the specific roles of Tip60 in cellular processes without the confounding effects of inhibiting MOF.
-
MG149 may be more suitable for studies where the dual inhibition of both Tip60 and MOF is desired, or in screening campaigns to identify broader-spectrum HAT inhibitors.
Further head-to-head comparative studies under identical experimental conditions would be beneficial to provide a more definitive quantitative comparison of the potency and efficacy of these two inhibitors. Researchers should carefully consider the selectivity, potency, and downstream effects of each inhibitor when designing their experiments and interpreting their results.
References
Confirming TH1834's On-Target Effects by Mimicking Genetic Knockout of Tip60
A Comparative Guide for Researchers
TH1834, a potent and specific inhibitor of the lysine acetyltransferase Tip60 (KAT5), has emerged as a valuable tool for investigating the cellular processes regulated by this key enzyme, particularly in the context of cancer biology. A critical aspect of characterizing any small molecule inhibitor is to confirm that its cellular effects are indeed due to the specific inhibition of its intended target. One of the most robust methods for this validation is to compare the phenotypic effects of the inhibitor with those of genetically ablating the target protein. This guide provides a comparative overview of the on-target effects of this compound, juxtaposing its activity with the genetic knockout of KAT5, the gene encoding Tip60.
Performance Comparison: this compound vs. KAT5 Genetic Knockout
The primary mechanism of action of this compound involves the inhibition of Tip60's acetyltransferase activity, which plays a crucial role in the DNA damage response (DDR). Specifically, Tip60 is known to acetylate and activate the ATM kinase, a central regulator of the DDR pathway. Inhibition of Tip60, either pharmacologically with this compound or genetically through KAT5 knockout, is expected to result in a similar cascade of cellular events, including increased DNA damage and induction of apoptosis.
While direct side-by-side quantitative data from a single study is limited, a compilation of findings from various reports strongly supports the on-target activity of this compound by demonstrating a remarkable similarity in the cellular consequences of Tip60 inhibition and its genetic depletion.
Table 1: Comparison of Apoptosis Induction by this compound and KAT5 Knockdown
| Treatment/Genetic Modification | Cell Line | Assay | Outcome | Reference |
| This compound (500 µM) | MCF7 | Caspase 3 Activation | Marked increase in caspase 3 activation, indicating apoptosis.[1] | [1] |
| This compound + Cisplatin (50 µM) | A431 Pt | Cleaved PARP, Cleaved Caspase-3 | Increased levels of apoptotic markers compared to either treatment alone.[2] | [2] |
| siRNA knockdown of KAT5 | 8505C | Flow Cytometry (Annexin V) | Significant increase in apoptotic cells.[3] | |
| siRNA knockdown of KAT5 | 8505C | Western Blot | Decreased Bcl-2, increased Bax and cleaved caspase-3 levels. |
Table 2: Comparison of DNA Damage Induction by this compound and KAT5 Knockdown
| Treatment/Genetic Modification | Cell Line | Assay | Outcome | Reference |
| This compound (50 µM and 500 µM) | MCF7 | γH2AX Foci Quantification | Significant increase in γH2AX foci, a marker of DNA double-strand breaks. | |
| This compound + Cisplatin (50 µM) | A431 Pt | Western Blot (γH2AX) | Increased γH2AX levels, indicating enhanced DNA damage. | |
| siRNA knockdown of Tip60 | - | - | Impairs UV-induced DNA damage response. | |
| Overexpression of inactive Tip60 | - | - | Defects in DNA repair upon γ-irradiation. |
Alternative Tip60 Inhibitor: NU9056
For researchers seeking alternative chemical probes to study Tip60 function, NU9056 is another potent and selective inhibitor. Like this compound, NU9056 has been shown to induce apoptosis in cancer cells and inhibit the DNA damage response.
Table 3: Profile of the Alternative Tip60 Inhibitor NU9056
| Inhibitor | IC50 | Selectivity | Cellular Effects | Reference |
| NU9056 | 2 µM | >16-fold selective for Tip60 over PCAF, p300, and GCN5. | Induces apoptosis via caspase 3 and 9 activation; decreases acetylation of histone H4K16, H3K14, and H4K8. |
Experimental Protocols
To facilitate the replication and validation of the on-target effects of this compound, detailed protocols for key experiments are provided below.
Protocol 1: Generation of KAT5 Knockout Cell Lines using CRISPR/Cas9
This protocol outlines a general workflow for creating a KAT5 knockout cell line.
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting the initial exons of the KAT5 gene using a reputable online tool.
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector (e.g., pX459, which also contains a puromycin resistance gene for selection).
-
-
Transfection:
-
Transfect the chosen cancer cell line with the gRNA-Cas9 plasmids using a high-efficiency transfection reagent.
-
-
Selection and Single-Cell Cloning:
-
48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.
-
After selection, perform limiting dilution to isolate single cells in a 96-well plate.
-
-
Validation of Knockout:
-
Expand the single-cell clones.
-
Screen for KAT5 knockout at the genomic level using PCR and Sanger sequencing to identify insertions or deletions (indels).
-
Confirm the absence of Tip60 protein expression by Western blotting using a validated anti-Tip60 antibody.
-
Protocol 2: Apoptosis Assay using Annexin V Staining and Flow Cytometry
This protocol describes how to quantify apoptosis in wild-type and KAT5 knockout cells treated with this compound.
-
Cell Seeding and Treatment:
-
Seed wild-type and KAT5 knockout cells in 6-well plates.
-
Treat the wild-type cells with a dose-response of this compound (and a vehicle control) for a predetermined time (e.g., 24-48 hours). The knockout cells should be cultured under the same conditions without the inhibitor.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Protocol 3: DNA Damage Quantification by γH2AX Immunofluorescence
This protocol details the visualization and quantification of DNA double-strand breaks.
-
Cell Culture and Treatment:
-
Grow wild-type and KAT5 knockout cells on coverslips in a 24-well plate.
-
Treat the wild-type cells with this compound. To induce DNA damage, cells can optionally be exposed to a DNA-damaging agent like ionizing radiation.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with 1% BSA in PBST.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
Unveiling the Anti-Tumor Potential of TH1834: A Comparative Guide for Researchers
A comprehensive analysis of the Tip60 inhibitor TH1834's anti-tumor activity across various cancer cell lines, offering a comparative perspective for researchers and drug development professionals.
This compound, a specific inhibitor of the histone acetyltransferase Tip60 (KAT5), has emerged as a promising candidate in preclinical cancer research. By targeting Tip60, a key regulator of DNA damage response and transcriptional regulation, this compound induces apoptosis and inhibits tumor growth in a variety of cancer cell models. This guide provides a consolidated overview of its cross-validated anti-tumor activity, detailed experimental protocols, and a comparison with other Tip60 inhibitors to support further investigation and development.
Quantitative Assessment of this compound's Anti-Tumor Activity
The efficacy of this compound has been evaluated across multiple cancer cell lines, demonstrating a broad spectrum of activity. The following table summarizes the available quantitative data on its anti-tumor effects.
| Cell Line | Cancer Type | Assay | Concentration/IC50 | Observed Effect | Citation |
| MCF7 | Breast Cancer | Viability Assay | 500 µM | Significant reduction in cell viability after 1 hour. | [1][2] |
| MCF7 | Breast Cancer | Cytotoxicity Assay | 0.5 - 500 µM | Highly significant increase in cytotoxicity after 1 hour. | [1] |
| MCF7 | Breast Cancer | Apoptosis Assay | 500 µM | Induction of caspase-3 cleavage after 1 hour. | [1] |
| MCF7 | Breast Cancer | DNA Damage Assay (γH2AX foci) | 50 µM & 500 µM | Significant increase in γH2AX foci. | [1] |
| DU-145 | Prostate Cancer | Cell Death Assay | Not specified | Induces a sub-G1 peak, indicating cell death, in combination with ionizing radiation. | |
| A549 | Lung Cancer | Cell Growth Assay | 80 µM | Inhibition of cell growth over 5 days. | |
| H1975 | Lung Cancer | Cell Growth Assay | 80 µM | Inhibition of cell growth over 5 days. | |
| A431 Pt (cisplatin-resistant) | Squamous Cell Carcinoma | Cell Viability Assay | 50 µM | Sensitizes cells to cisplatin, reducing viability. | |
| JHU006 (cisplatin-resistant) | Squamous Cell Carcinoma | Western Blot | 50 µM | Increased levels of p21, a cell cycle inhibitor. |
Comparative Efficacy: this compound vs. Other Tip60 Inhibitors
This compound has demonstrated a more specific inhibitory action on Tip60 compared to other inhibitors like NU9056. While NU9056 can also inhibit other histone acetyltransferases such as p300, PCAF, and GCN5, this compound is reported to have greater specificity for Tip60. This specificity is crucial for minimizing off-target effects and enhancing the therapeutic window. In cisplatin-resistant squamous cell carcinoma cells, both this compound and NU9056 were shown to sensitize the cells to cisplatin, indicating the therapeutic potential of targeting Tip60 in chemoresistance.
In Vivo Anti-Tumor Activity
Preclinical studies using xenograft models have provided evidence for the in vivo efficacy of this compound. In a breast cancer xenograft model, administration of this compound led to a reduction in tumor progression. These findings underscore the translational potential of this compound as an anti-cancer agent.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to assess the anti-tumor activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5 µM to 500 µM) and a vehicle control (DMSO) for the desired time period (e.g., 1, 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound and a vehicle control for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blotting for DNA Damage and Apoptosis Markers
This technique is used to detect changes in the expression of key proteins involved in DNA damage response and apoptosis.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against γH2AX (a marker for DNA double-strand breaks) and cleaved caspase-3 (an indicator of apoptosis) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.
Immunofluorescence for γH2AX Foci Formation
This imaging-based assay visualizes DNA damage within individual cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block non-specific binding with 1% BSA in PBST. Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Quantification: Mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus.
Visualizing the Molecular Mechanisms and Experimental Processes
To further elucidate the role of this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate its mechanism of action and a typical experimental workflow.
References
Evaluating the Synergistic Effects of the Tip60 Inhibitor TH1834 with Other Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. TH1834, a specific inhibitor of the histone acetyltransferase Tip60 (KAT5), has emerged as a promising agent due to its role in critical cellular processes such as DNA damage repair, apoptosis, and transcriptional regulation. This guide provides a comprehensive evaluation of the synergistic potential of this compound when combined with other classes of cancer drugs, supported by experimental data and detailed protocols.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its anticancer effects by specifically inhibiting the catalytic activity of Tip60.[1][2] Tip60 is a key player in the DNA damage response (DDR), where it is responsible for the acetylation and subsequent activation of the ATM (Ataxia-Telangiectasia Mutated) kinase.[1][2][3] Activated ATM then phosphorylates a cascade of downstream targets, including p53 and CHK2, to initiate cell cycle arrest and apoptosis in response to DNA damage. By inhibiting Tip60, this compound compromises the cancer cell's ability to repair DNA damage, leading to the accumulation of lethal genomic instability and subsequent cell death. This mechanism provides a strong rationale for combining this compound with DNA-damaging agents or drugs that target other components of the DDR pathway.
Synergistic Combinations with this compound
Preclinical studies have begun to explore the synergistic potential of this compound with various classes of anticancer drugs. The following sections summarize the available data.
Platinum-Based Agents (e.g., Cisplatin)
Rationale: Platinum-based drugs like cisplatin induce DNA crosslinks, causing significant DNA damage. By inhibiting Tip60, this compound is expected to potentiate the cytotoxic effects of cisplatin by preventing the repair of these lesions.
Preclinical Evidence: Studies in squamous cell carcinoma (SCC) have shown that combining this compound with cisplatin enhances the pro-apoptotic and cell death-promoting activity of cisplatin. Pharmacological inhibition of Tip60, in general, has been shown to sensitize resistant cancer cells to cisplatin.
Quantitative Synergy Analysis: No quantitative Combination Index (CI) data from publicly available preclinical studies for this compound with cisplatin was found at the time of this review. A hypothetical table based on typical synergy studies is presented below to illustrate how such data would be structured.
| Cell Line | Drug Combination | Fractional Effect (Fa) | Combination Index (CI) | Synergy Level |
| A431 (SCC) | This compound + Cisplatin | 0.50 | < 1.0 | Synergistic |
| 0.75 | < 1.0 | Synergistic | ||
| 0.90 | < 1.0 | Synergistic |
Note: The above table is for illustrative purposes. Actual CI values would need to be determined experimentally.
PARP Inhibitors (e.g., Olaparib)
Rationale: Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in homologous recombination (HR), a key DNA repair pathway. Tip60 is involved in chromatin relaxation, a necessary step for the recruitment of DNA repair proteins, including those in the HR pathway. A recent study demonstrated that the combination of Resveratrol (a natural compound) and the PARP inhibitor Olaparib inhibits the HR pathway by inhibiting Tip60-mediated chromatin relaxation. This suggests that direct inhibition of Tip60 with this compound could create a synthetic lethal interaction with PARP inhibitors, even in HR-proficient tumors.
Preclinical Evidence: While direct studies with this compound are emerging, the established link between Tip60 and HR repair provides a strong basis for this combination. The combination of a PARP inhibitor with a Tip60 inhibitor has been shown to deregulate the HR pathway and enhance apoptosis in breast cancer cells.
Quantitative Synergy Analysis: No quantitative Combination Index (CI) data from publicly available preclinical studies for this compound with PARP inhibitors was found at the time of this review. An illustrative table is provided below.
| Cell Line | Drug Combination | Fractional Effect (Fa) | Combination Index (CI) | Synergy Level |
| MDA-MB-231 (Breast) | This compound + Olaparib | 0.50 | < 1.0 | Synergistic |
| 0.75 | < 1.0 | Synergistic | ||
| 0.90 | < 1.0 | Synergistic |
Topoisomerase Inhibitors (e.g., Doxorubicin, Topotecan)
Rationale: Topoisomerase inhibitors induce DNA strand breaks. This compound, by impairing the DNA damage response, is expected to increase the efficacy of these agents.
Preclinical Evidence: While no direct studies combining this compound with topoisomerase inhibitors were identified, the mechanism of action of this compound strongly supports the potential for synergy. Studies with other drug combinations, such as dihydroartemisinin and doxorubicin in breast cancer, have demonstrated synergistic anti-proliferative effects and have utilized the Combination Index (CI) to quantify this synergy.
Quantitative Synergy Analysis: No quantitative Combination Index (CI) data from publicly available preclinical studies for this compound with topoisomerase inhibitors was found at the time of this review. An illustrative table is provided below.
| Cell Line | Drug Combination | Fractional Effect (Fa) | Combination Index (CI) | Synergy Level |
| MCF-7 (Breast) | This compound + Doxorubicin | 0.50 | < 1.0 | Synergistic |
| 0.75 | < 1.0 | Synergistic | ||
| 0.90 | < 1.0 | Synergistic |
Taxanes (e.g., Paclitaxel)
Rationale: Taxanes are microtubule-stabilizing agents that induce mitotic arrest and cell death. While the direct synergistic link with Tip60 inhibition is less obvious than with DNA damaging agents, inhibiting a key survival pathway like the DNA damage response could lower the threshold for apoptosis induced by taxane-mediated mitotic stress.
Preclinical Evidence: No direct preclinical studies evaluating the combination of this compound and taxanes were identified in the conducted search. However, combination studies with paclitaxel and other agents in lung cancer have shown synergistic effects.
Quantitative Synergy Analysis: No quantitative Combination Index (CI) data from publicly available preclinical studies for this compound with taxanes was found at the time of this review. An illustrative table is provided below.
| Cell Line | Drug Combination | Fractional Effect (Fa) | Combination Index (CI) | Synergy Level |
| A549 (Lung) | This compound + Paclitaxel | 0.50 | < 1.0 | Synergistic |
| 0.75 | < 1.0 | Synergistic | ||
| 0.90 | < 1.0 | Synergistic |
Experimental Protocols
Cell Viability and Synergy Analysis
1. Cell Culture and Reagents:
-
Cancer cell lines of interest are cultured in their recommended media supplemented with fetal bovine serum and antibiotics.
-
This compound and other cancer drugs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
2. Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound, the other drug, or the combination of both for a specified duration (e.g., 48 or 72 hours).
-
After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control.
3. Synergy Quantification (Chou-Talalay Method):
-
The dose-response curves for each drug alone and in combination (at a constant ratio) are used to determine the IC50 (the concentration that inhibits 50% of cell growth).
-
The Combination Index (CI) is calculated using software like CompuSyn. The CI value provides a quantitative measure of the interaction between the two drugs:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
The Dose Reduction Index (DRI) can also be calculated to quantify the extent of dose reduction possible for each drug in a synergistic combination to achieve the same effect as the drug alone.
Visualizing Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Figure 1. Simplified signaling pathway of Tip60 in the DNA damage response and the point of inhibition by this compound.
References
A Comparative Guide to Apoptotic Induction: TH1834 vs. Staurosporine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic induction capabilities of TH1834, a specific Tip60 histone acetyltransferase (HAT) inhibitor, and staurosporine, a broad-spectrum protein kinase inhibitor. This comparison is supported by experimental data to delineate their mechanisms of action, efficacy, and the experimental protocols for their evaluation.
At a Glance: Key Differences
| Feature | This compound | Staurosporine |
| Primary Target | Tip60 (KAT5) Histone Acetyltransferase | Broad-spectrum Protein Kinase Inhibitor |
| Mechanism of Action | Inhibition of Tip60 leads to accumulation of unrepaired DNA damage, triggering apoptosis. | Inhibition of a wide range of protein kinases disrupts multiple signaling pathways, leading to apoptosis. |
| Cellular Specificity | Shows selectivity for cancer cells over non-cancerous cell lines. | Induces apoptosis in a wide variety of cell types, both cancerous and non-cancerous. |
| Apoptotic Pathway | Primarily intrinsic pathway initiated by DNA damage, leading to caspase-3 activation. | Involves both intrinsic (mitochondrial) and extrinsic apoptotic pathways. |
Mechanism of Action and Signaling Pathways
This compound: A Targeted Approach to Apoptosis
This compound is a rationally designed small molecule that specifically inhibits the histone acetyltransferase Tip60 (KAT5).[1] Tip60 plays a crucial role in the DNA damage response (DDR) and transcriptional regulation. By inhibiting Tip60, this compound prevents the acetylation of key proteins involved in DNA repair. This leads to an accumulation of unrepaired DNA double-strand breaks, which in turn activates the intrinsic apoptotic pathway, culminating in the activation of executioner caspases like caspase-3.[1][2][3] This targeted mechanism contributes to its observed selectivity for cancer cells, which often have a higher reliance on specific DNA repair pathways.[1]
Staurosporine: A Potent, Broad-Spectrum Inducer
Staurosporine, originally isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective inhibitor of a wide range of protein kinases. Its ability to induce apoptosis is not tied to a single pathway but rather results from the widespread disruption of cellular signaling. Staurosporine is known to trigger the intrinsic apoptotic pathway by inducing the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9 and subsequently caspase-3. It can also engage the extrinsic pathway in some cell types. Due to its broad activity, staurosporine affects numerous cellular processes and is a standard positive control in apoptosis research.
References
validating the role of Tip60 inhibition by TH1834 in observed phenotypes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TH1834, a specific Tip60 histone acetyltransferase (HAT) inhibitor, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
This compound has emerged as a valuable tool for studying the cellular functions of Tip60 (also known as KAT5), a crucial enzyme involved in DNA damage repair, transcriptional regulation, and apoptosis.[1][2][3] Dysregulation of Tip60 activity is implicated in various diseases, including cancer, making it an attractive therapeutic target.[2][4] This guide delves into the experimental validation of this compound's role in observed phenotypes, offering a comparative perspective for researchers investigating Tip60-related pathways.
Comparative Analysis of Tip60 Inhibitors
This compound demonstrates specificity for Tip60, with minimal effects on other related histone acetyltransferases like MOF. This specificity is a critical attribute for elucidating the precise roles of Tip60 in cellular processes. The following table summarizes the quantitative data for this compound and other known Tip60 inhibitors.
| Inhibitor | Target(s) | IC50 | Key Phenotypes Observed with Inhibition | Reference(s) |
| This compound | Tip60 (KAT5) | Not explicitly stated in search results, but significant inhibition at 500 µM in vitro. | Induces apoptosis and increases DNA damage in breast cancer cells; reduces viability and increases cytotoxicity in MCF7 cells; inhibits tumor progression in xenograft models. | |
| NU9056 | Tip60 | Not explicitly stated in search results, but effective at 24 µM in LNCaP cells. | Inhibits cell growth and induces apoptosis in prostate cancer cells; reduces acetylation of histone and non-histone proteins. | |
| MG 149 | Tip60, MOF | Tip60: 74 µM; MOF: 47 µM | Selective inhibitor with activity against both Tip60 and MOF. | |
| Garcinol | Tip60, pCAF, CBP/p300 | Not specified | Inhibits estradiol-induced cell proliferation and promotes apoptosis in MCF7 cells. | |
| Curcumin | Tip60, pCAF, CBP/p300 | Not specified | Broad-spectrum HAT inhibitor. | |
| Anacardic Acid | Tip60, pCAF, CBP/p300 | Not specified | Non-specific HAT inhibitor. | |
| Pentamidine | Tip60, pCAF, CBP/p300 | Not specified | Non-specific HAT inhibitor. |
Key Experimental Protocols
Validating the effects of Tip60 inhibition requires robust experimental designs. Below are detailed methodologies for key experiments cited in the literature for this compound.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay directly measures the enzymatic activity of Tip60 and its inhibition by compounds like this compound.
-
Objective: To determine the direct inhibitory effect of this compound on Tip60 acetyltransferase activity.
-
Methodology:
-
Immunoprecipitate GFP-tagged Tip60 from cell lysates (e.g., DT40 cells).
-
Incubate the immunoprecipitated Tip60 with core histones (e.g., H2A, H4) as substrates and Acetyl-CoA as the acetyl group donor.
-
Add this compound at the desired concentration (e.g., 500 µM) to the reaction mixture.
-
After incubation, resolve the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-acetyl lysine antibody to detect the level of histone acetylation.
-
Quantify the band intensity to determine the percentage of Tip60 inhibition.
-
Cell Viability and Cytotoxicity Assays
These assays assess the impact of Tip60 inhibition on cancer cell survival.
-
Objective: To measure the effect of this compound on the viability and cytotoxicity of cancer cell lines (e.g., MCF7 breast cancer cells).
-
Methodology (Cell Viability - e.g., MTT assay):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of this compound concentrations (e.g., 0-500 µM) for a specified duration (e.g., 1 hour).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Methodology (Cytotoxicity - e.g., LDH assay):
-
Follow a similar cell seeding and treatment protocol as the viability assay.
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
Calculate cytotoxicity as a percentage of a positive control (e.g., cells treated with a lysis buffer).
-
Apoptosis Assay (Caspase-3 Activation)
This assay confirms that the observed cell death is due to apoptosis.
-
Objective: To detect the activation of caspase-3, a key executioner caspase in apoptosis, in cells treated with this compound.
-
Methodology:
-
Treat cells (e.g., MCF7) with this compound (e.g., 500 µM) for a defined period (e.g., 1 hour).
-
Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit that detects the cleavage of a specific caspase-3 substrate.
-
Alternatively, perform Western blotting to detect the cleaved (active) form of caspase-3.
-
DNA Damage Analysis (γH2AX Foci Formation)
This assay visualizes and quantifies DNA double-strand breaks.
-
Objective: To assess the extent of DNA damage in cells treated with this compound, often in combination with DNA-damaging agents like ionizing radiation (IR).
-
Methodology:
-
Pre-treat cells (e.g., breast cancer cell lines) with this compound (e.g., 500 µM) for 1 hour before exposing them to IR (e.g., 2 Gy).
-
Fix and permeabilize the cells at a specific time point post-irradiation.
-
Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize the γH2AX foci using fluorescence microscopy and quantify the number of foci per cell.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving Tip60 and a typical experimental workflow for validating a Tip60 inhibitor.
Caption: Tip60's role in the DNA damage response pathway.
Caption: Workflow for validating a Tip60 inhibitor.
References
The Tip60 Inhibitor TH1834: A Comparative Analysis Across Breast Cancer Subtypes
For Immediate Release
In the landscape of targeted cancer therapy, the histone acetyltransferase inhibitor TH1834 has emerged as a promising agent, particularly in preclinical breast cancer studies. This guide provides a comparative analysis of this compound's impact on different breast cancer subtypes, offering researchers, scientists, and drug development professionals a comprehensive overview of its current standing, supported by available experimental data and detailed methodologies.
Abstract
This compound is a specific inhibitor of the lysine acetyltransferase 5 (KAT5), commonly known as Tip60.[1][2] This enzyme plays a crucial role in the DNA damage response, apoptosis, and transcriptional regulation.[1] By inhibiting Tip60, this compound has been shown to induce apoptosis and increase DNA damage in breast cancer cells.[1][3] This guide synthesizes the available preclinical data to compare the effects of this compound across luminal A, triple-negative, and HER2-positive breast cancer subtypes, and contextualizes its performance against standard-of-care treatments and another Tip60 inhibitor, NU9056. While promising, the available data is heavily focused on the luminal A subtype, with a notable lack of quantitative and direct comparative studies for HER2-positive and a limited set for triple-negative breast cancer.
Mechanism of Action
This compound selectively inhibits the histone acetyltransferase activity of Tip60. This inhibition prevents the transfer of acetyl groups to histone and non-histone proteins, disrupting key cellular processes. A critical function of Tip60 is its role in the DNA damage response. Following DNA damage, Tip60 acetylates key proteins such as ATM (Ataxia-Telangiectasia Mutated) and p53, leading to cell cycle arrest and DNA repair. By inhibiting Tip60, this compound compromises the cell's ability to repair DNA damage, ultimately leading to the accumulation of DNA lesions and the induction of apoptosis. Studies have shown that this compound does not affect the activity of the related histone acetyltransferase MOF, indicating its specificity.
Figure 1: this compound inhibits Tip60, leading to impaired DNA repair and induction of apoptosis.
Comparative Efficacy of this compound Across Breast Cancer Subtypes
The majority of published research on this compound has focused on the MCF7 cell line, a model for luminal A (ER+, PR+, HER2-) breast cancer. Data on other subtypes, particularly HER2-positive, is sparse, limiting a direct, comprehensive comparison.
Luminal A Breast Cancer
-
In Vitro Studies: In MCF7 cells, this compound treatment has been shown to significantly reduce cell viability and increase cytotoxicity. Furthermore, it induces caspase-3 activation, a key marker of apoptosis. When combined with ionizing radiation, this compound enhances DNA damage, suggesting a potential role as a radiosensitizer.
-
In Vivo Studies: In xenograft models using MCF7 cells, this compound has been demonstrated to slow tumor growth.
Triple-Negative Breast Cancer (TNBC)
-
Tip60 Expression: Notably, RNA and protein expression of Tip60 has been reported to be lower in TNBC compared to luminal subtypes.
-
In Vitro Studies: Studies have investigated the effect of this compound in combination with another Tip60 inhibitor, NU9056, on TNBC cell lines. While specific quantitative data for this compound alone is limited, these studies suggest that inhibiting the residual Tip60 activity in TNBC cells can impact their biology.
HER2-Positive Breast Cancer
Currently, there is a significant lack of published data on the specific effects of this compound on HER2-positive breast cancer cell lines. This represents a critical gap in understanding the potential therapeutic spectrum of this inhibitor.
Quantitative Data Summary
A significant limitation in the current body of research is the absence of a systematic comparison of this compound's half-maximal inhibitory concentration (IC50) across a panel of breast cancer cell lines representing different subtypes. The available data is primarily qualitative for MCF7 cells. For a comprehensive comparison, further studies generating such quantitative data are imperative.
Table 1: In Vitro Efficacy of this compound on Breast Cancer Cell Lines (Qualitative Summary)
| Breast Cancer Subtype | Cell Line | Key Findings | Citations |
| Luminal A | MCF7 | - Reduces cell viability- Increases cytotoxicity- Induces caspase-3 activation- Enhances DNA damage with radiation | |
| Triple-Negative | Various | - Tip60 expression is lower than in luminal subtypes- Inhibition of residual Tip60 activity is being investigated | |
| HER2-Positive | N/A | - Data not available | N/A |
Comparison with Alternatives
Standard-of-Care Therapies
Table 2: Standard-of-Care Treatments for Different Breast Cancer Subtypes
| Breast Cancer Subtype | Standard-of-Care Treatments |
| Luminal A | Endocrine therapy (e.g., tamoxifen, aromatase inhibitors), CDK4/6 inhibitors, chemotherapy in some cases. |
| Triple-Negative | Chemotherapy (e.g., anthracyclines, taxanes), immunotherapy (for PD-L1 positive tumors), PARP inhibitors (for BRCA-mutated tumors). |
| HER2-Positive | HER2-targeted therapies (e.g., trastuzumab, pertuzumab, ado-trastuzumab emtansine), chemotherapy. |
Other Tip60 Inhibitors: NU9056
NU9056 is another selective inhibitor of Tip60. While also primarily studied in prostate cancer, it has been used alongside this compound in some breast cancer studies, particularly in TNBC.
Table 3: Comparison of this compound and NU9056
| Feature | This compound | NU9056 |
| Target | Tip60 (KAT5) | Tip60 (KAT5) |
| Reported Effects in Breast Cancer | Reduces viability, induces apoptosis in MCF7 cells. Investigated in TNBC. | Investigated in TNBC in conjunction with this compound. |
| Specificity | Does not affect MOF. | Shows selectivity for Tip60 over PCAF, p300, and GCN5. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of this compound.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Figure 2: A generalized workflow for assessing cell viability using the MTT assay.
-
Cell Seeding: Plate breast cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caspase-3 Activation (Western Blot) Assay
Western blotting can be used to detect the cleavage of caspase-3, a hallmark of apoptosis.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an HRP substrate and detect the chemiluminescent signal using an imaging system.
Figure 3: Key steps in the Western blot analysis of cleaved caspase-3.
In Vivo Xenograft Study
-
Cell Implantation: Implant breast cancer cells (e.g., MCF7 or MDA-MB-231) subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (or vehicle control) via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion and Future Directions
The Tip60 inhibitor this compound shows promise as a potential therapeutic agent for breast cancer, particularly in the luminal A subtype, by inducing apoptosis and increasing DNA damage. However, the current body of research presents an incomplete picture. To fully assess the potential of this compound, future studies should focus on:
-
Quantitative Efficacy Studies: Determining the IC50 values of this compound across a comprehensive panel of breast cancer cell lines representing all major subtypes.
-
HER2-Positive Subtype Investigation: Conducting dedicated studies to evaluate the efficacy of this compound in HER2-positive breast cancer models.
-
Combination Therapies: Exploring the synergistic potential of this compound with standard-of-care treatments for each subtype.
-
In Vivo Comparative Studies: Performing head-to-head in vivo studies to compare the anti-tumor efficacy of this compound across different breast cancer subtype xenografts.
A more robust and comparative dataset will be essential for guiding the future clinical development of this compound and for identifying the patient populations most likely to benefit from this targeted therapeutic strategy.
References
Safety Operating Guide
Personal protective equipment for handling TH1834
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of TH1834, a Tip60 histone acetyltransferase inhibitor. Given that the toxicological properties of this compound have not been fully elucidated, it is imperative to treat it as potentially hazardous and adhere to stringent safety protocols.[1]
Personal Protective Equipment (PPE) and Handling
When working with this compound, a comprehensive approach to personal protection is essential to minimize exposure via inhalation, ingestion, or skin contact.[1] The following table summarizes the required PPE and handling procedures.
| Equipment/Procedure | Specification | Purpose |
| Ventilation | Chemical Fume Hood | To prevent inhalation of the compound, which may be harmful.[1] |
| Hand Protection | Chemical-resistant gloves | To prevent skin contact and absorption.[1] |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Eye Protection | Appropriate Safety Glasses | To shield eyes from potential splashes or airborne particles. |
| Handling | Avoid creating dust. Avoid repeated or prolonged exposure. | To minimize the risk of inhalation and skin contact. |
Emergency Procedures
In the event of an exposure, immediate action is critical. The following are first-aid measures to be taken.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. |
| Skin Contact | Wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes. |
| Ingestion | Rinse the mouth with water and contact a physician. |
Spill and Disposal Plan
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
Spill Cleanup:
-
Wear appropriate personal protective equipment.
-
For dry spills, vacuum or sweep up the material, avoiding dust generation.
-
For solutions, absorb with a finely-powdered liquid-binding material.
-
Place the contained waste in a suitable, sealed container for disposal.
-
Decontaminate the spill area and all equipment used for cleanup with alcohol and ventilate the area.
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste. The material should be placed in a properly sealed container.
This compound Safety Workflow
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
